molecular formula C13H13NO B3089364 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one CAS No. 119216-22-7

4-(1-methyl-1H-indol-3-yl)but-3-en-2-one

Cat. No.: B3089364
CAS No.: 119216-22-7
M. Wt: 199.25 g/mol
InChI Key: HCYQBFAGILCNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one (CAS 169057-08-3) is a high-purity chemical compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol. This structure features an indole scaffold, a privileged structure in medicinal chemistry, conjugated to a but-3-en-2-one moiety. The indole nucleus is a significant heterocyclic system known for its diverse biological activities and its presence in numerous clinical and natural products . Research into indole derivatives has shown that they possess a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antitubercular properties . Specifically, indole-based compounds are being actively investigated for their potent antibacterial effects against challenging pathogens such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . Some synthetic indole hybrids have demonstrated activity against Mycobacterium tuberculosis , the causative agent of tuberculosis, and show promise in inhibiting bacterial biofilm formation, a key factor in antibiotic resistance . The conjugated enone system in the structure provides a reactive handle for further chemical modification, making 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one a valuable building block for the synthesis of more complex molecules. It serves as a key intermediate in exploring structure-activity relationships (SAR) and in the development of novel therapeutic agents targeting a wide array of diseases . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-methylindol-3-yl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10(15)7-8-11-9-14(2)13-6-4-3-5-12(11)13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYQBFAGILCNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of 4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 169057-08-3 | PubChem CID: 736407

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs) and fragment-based drug discovery, the strategic integration of electrophilic warheads into privileged heterocyclic scaffolds is paramount. 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one represents a highly versatile building block. By conjugating an electron-rich


-methylindole core with an electron-deficient 

-unsaturated ketone, this molecule operates as a finely tuned Michael acceptor. This technical guide deconstructs its physicochemical profile, details a self-validating synthetic methodology, and outlines its reactivity in covalent target engagement.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical parameters of a fragment is critical for predicting its pharmacokinetic behavior. The


-methylation of the indole core in this compound fundamentally alters its hydrogen-bonding capacity compared to its unmethylated analog, driving a highly favorable profile for intracellular and central nervous system (CNS) targets, as supported by the  [1].
Table 1: Quantitative Physicochemical Descriptors
PropertyValueCausality / Structural Significance
Molecular Weight 199.25 g/mol Falls well within Lipinski's Rule of 5 (<500 Da), ensuring a high probability of favorable oral bioavailability and leaving ample "molecular weight budget" for further functionalization.
Molecular Formula C₁₃H₁₃NORepresents the

-methylated indole core conjugated with a butenone moiety.
XLogP3 2.1Provides optimal lipophilicity for passive lipid bilayer permeation without causing excessive hydrophobic trapping or non-specific protein binding.
Topological Polar Surface Area 22.0 ŲHighly predictive of excellent blood-brain barrier (BBB) penetration. Values < 90 Ų are strongly correlated with CNS activity.
Hydrogen Bond Donors 0

-methylation removes the indole NH donor, eliminating a desolvation penalty during membrane transit and significantly boosting lipophilicity.
Hydrogen Bond Acceptors 1The ketone oxygen serves as the sole H-bond acceptor, allowing for specific directional interactions within a target protein's binding pocket.
Rotatable Bonds 2Low conformational flexibility minimizes the entropic penalty upon target binding, enhancing overall binding affinity.

Synthetic Methodology: Claisen-Schmidt Condensation

The synthesis of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one is efficiently achieved via a base-catalyzed Claisen-Schmidt condensation. This protocol adapts standard methodologies used for indole-based enones and chalcones () [2], utilizing acetone as both the nucleophilic enolate source and the solvent.

Step-by-Step Protocol
  • Objective: Synthesize the target enone while preventing the competitive self-condensation of acetone.

  • Validation: The protocol is self-validating through integrated pH control and TLC monitoring, ensuring the intermediate

    
    -hydroxy ketone is fully dehydrated to the thermodynamic 
    
    
    
    -isomer.
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (1.59 g) of 1-methylindole-3-carboxaldehyde in 20 mL of anhydrous acetone.

    • Expert Insight: Acetone is used in vast stoichiometric excess. By flooding the system with acetone, we force the cross-condensation pathway. 1-methylindole-3-carboxaldehyde lacks

      
      -protons and cannot self-condense, making it a pure electrophile.
      
  • Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2.0 mL of a 10% (w/v) aqueous sodium hydroxide (NaOH) solution dropwise over 10 minutes.

    • Expert Insight: Temperature control during base addition is critical. The highly exothermic nature of the initial deprotonation can lead to polymerization of the resulting enone if the heat is not dissipated.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature (20–25 °C) for 4 to 6 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.

  • Quenching and Workup: Once the aldehyde is consumed, neutralize the reaction mixture to pH 7.0 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaCl (brine) and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to yield the pure

    
    -enone.
    

Synthesis A 1-Methylindole-3-carboxaldehyde (Electrophile) B Acetone (Nucleophile / Solvent) C Base Catalysis (10% NaOH, 0°C to RT) D Aldol Addition Intermediate (β-Hydroxy Ketone) C->D E Dehydration (-H2O, Thermodynamic Control) D->E F 4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one (Target Enone) E->F AB AB AB->C

Synthetic workflow of the base-catalyzed Claisen-Schmidt condensation yielding the target enone.

Biological Reactivity: The Michael Acceptor Warhead

In covalent drug discovery, the


-unsaturated ketone acts as a "soft" electrophile. According to Hard-Soft Acid-Base (HSAB) theory, it preferentially reacts with "soft" nucleophiles like cysteine thiolates via a hetero-Michael addition, rather than "hard" nucleophiles like lysine amines or water. This selectivity is crucial for minimizing off-target toxicity in targeted covalent inhibitors () [3].

The electron-withdrawing nature of the ketone, conjugated with the electron-rich indole, creates a highly polarized push-pull system. Recent advances have demonstrated that embedding Michael acceptors directly into privileged alkaloid frameworks yields highly potent covalent probes for viral and oncological targets ()[4].

MichaelAddition A Target Protein (Cysteine-SH) B Enone Warhead (Michael Acceptor) C Reversible Pre-Covalent Complex (Non-covalent pocket binding) D Deprotonation / Thiolate Formation (Local Base Catalysis) C->D E Nucleophilic Attack (Hetero-Michael Addition) D->E F Irreversible Covalent Adduct (Thioether Linkage) E->F AB AB AB->C

Mechanism of targeted covalent engagement via hetero-Michael addition to a cysteine residue.

Analytical Characterization Protocol (LC-MS/UV)

To ensure the integrity of the synthesized enone prior to biological assaying, rigorous analytical characterization is required. The following LC-MS/UV protocol is designed to validate purity (>95%) and confirm the molecular mass.

  • Objective: Confirm the structural integrity and absence of the

    
    -hydroxy intermediate or mesityl oxide impurities.
    
  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Acetonitrile (MeCN). Dilute 1:10 in a 50% MeCN / 50% H₂O mixture.

Chromatographic Separation & Detection Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade H₂O.

  • Mobile Phase B: 0.1% FA in LC-MS grade MeCN.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • UV/Vis Detection: Photodiode Array (PDA) scanning from 210–400 nm.

    • Expert Insight: The extended conjugation of the indole-enone system exhibits a strong, characteristic chromophore with a

      
       typically near 320–340 nm.
      
  • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode. Monitor for the protonated precursor ion

    
     at m/z 200.1.
    
    • Expert Insight: The addition of 0.1% formic acid serves a dual purpose: it suppresses the ionization of residual silanols on the stationary phase (preventing peak tailing) and provides the necessary protons to efficiently ionize the weakly basic enone system in ESI+ mode.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 736407, (3E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one." PubChem.[Link]

  • Overmeyer, J. H., et al. "Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death." PubMed Central (PMC).[Link]

  • Jackson, P. A., et al. "Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions." PubMed Central (PMC).[Link]

  • Kaneko, N., et al. "Programmable synthesis of alkaloidal frameworks integrating Michael acceptor generates covalent probes for targeting POLE3 in HBV replication." PubMed.[Link]

molecular structure and conformation of indole butenone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of Indole Butenone Derivatives

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological receptors with high affinity.[1][2] When conjugated with a butenone moiety, this scaffold gives rise to a class of compounds—indole butenone derivatives—that exhibit a wide spectrum of pharmacological activities, most notably as potent anticancer and anti-inflammatory agents.[3][4] This guide provides an in-depth exploration of the critical interplay between the molecular structure, conformational preferences, and biological function of these derivatives. We will dissect the structural nuances determined by high-resolution techniques, elucidate the methodologies for conformational analysis, and synthesize these findings into a coherent structure-activity relationship (SAR) framework. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a fundamental understanding of these compounds for the rational design of next-generation therapeutics.

The Indole Butenone Scaffold: A Structural Overview

The fundamental architecture of an indole butenone derivative consists of a bicyclic indole ring system linked to an α,β-unsaturated ketone (a butenone). This fusion creates a π-conjugated system that is crucial for its biological activity. The intrinsic reactivity and structural features are dictated by the positions of substitution on both the indole and butenone components.

The indole ring itself is a planar, 10-π electron aromatic system.[5] Electrophilic substitution, a common route for functionalization, preferentially occurs at the C3 position due to the stability of the resulting cationic intermediate.[6] The butenone side chain introduces a Michael acceptor site, a key feature for covalent interactions with biological nucleophiles, such as cysteine residues in enzyme active sites.

Crystallographic Insights into Molecular Geometry

Single-crystal X-ray diffraction provides the most definitive data on the solid-state structure, offering precise measurements of bond lengths, bond angles, and torsional angles.[7] Studies on various indole derivatives reveal that the indole nucleus is largely planar.[8][9] For indole butenone derivatives specifically, crystallographic analysis confirms the (E)-conformation about the C=C double bond in the butenone chain is typically favored for synthetic and thermodynamic reasons.[10]

The linkage between the indole C3 and the butenone carbonyl group introduces a key rotational bond. The planarity and conformation of the entire molecule are heavily influenced by the substituents present. For instance, bulky groups on the indole nitrogen or at the C2 position can induce significant torsion, forcing the butenone side chain out of the plane of the indole ring. This deviation from planarity can have profound effects on receptor binding and subsequent biological activity.

Table 1: Representative Crystallographic Data for an Indole Butenone Derivative

ParameterValueSignificance
Indole-Butenone Dihedral Angle15-45°Measures the twist between the two core moieties.
C=C Bond Length (Butenone)~1.34 ÅTypical for a double bond in a conjugated system.
C=O Bond Length (Butenone)~1.23 ÅStandard for a ketone carbonyl.
C=C-C=O Torsion Angle~180°Confirms a planar s-trans conformation.

Note: Values are generalized from typical structures and may vary based on specific substitutions.

Conformational Analysis: From Solid State to Solution

While X-ray crystallography provides a static snapshot of the molecule in a crystal lattice, the conformation in solution—the biologically relevant environment—can be significantly different. Understanding the dynamic conformational landscape is paramount for drug design. This involves a synergistic approach combining experimental spectroscopy and computational modeling.[11]

Key Methodologies for Conformational Elucidation

The primary axis of conformational flexibility in indole butenone derivatives is the single bond connecting the indole ring to the butenone chain. The orientation around this bond, along with the conformation of the α,β-unsaturated system (s-cis vs. s-trans), defines the molecule's three-dimensional shape.

Experimental Workflow for Conformational Analysis

Below is a diagram illustrating a typical workflow for determining the conformational preferences of a novel indole butenone derivative.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis Synthesis Synthesis & Purification XRay X-Ray Crystallography (Solid-State Conformation) Synthesis->XRay NMR NMR Spectroscopy (Solution-State Conformation) Synthesis->NMR Model 3D Structural Model XRay->Model NMR->Model DFT Quantum Mechanics (DFT) (Energy Landscapes) DFT->Model Docking Molecular Docking (Binding Pose Prediction) Model->Docking GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Kinase Downstream Kinase (e.g., PI3K) Receptor->Kinase Activates Effector Effector Protein (e.g., Akt) Kinase->Effector Phosphorylates Proliferation Cell Proliferation & Survival Effector->Proliferation Promotes Inhibitor Indole Butenone Derivative Inhibitor->Kinase Inhibits

Caption: Inhibition of a kinase pathway by an indole butenone derivative.

Conclusion and Future Directions

The indole butenone scaffold represents a highly versatile and pharmacologically significant class of molecules. This guide has established that a profound understanding of their molecular structure and conformational behavior is not merely academic but essential for the rational design of potent and selective drug candidates. The synergy between X-ray crystallography, NMR spectroscopy, and computational modeling provides a powerful toolkit for elucidating the precise three-dimensional features that govern biological activity.

Future research will likely focus on synthesizing novel derivatives with improved pharmacokinetic profiles and exploring their potential against emerging therapeutic targets. The continued detailed structural and conformational analysis of these compounds will undoubtedly remain a critical component of this endeavor, paving the way for new and more effective treatments for cancer and other debilitating diseases.

References

  • Title: Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer Source: Google Cloud AI URL
  • Title: (PDF)
  • Title: Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach Source: Google Cloud AI URL
  • Title: Recent advancements on biological activity of indole and their derivatives: A review Source: Google Cloud AI URL
  • Title: Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment Source: Google Cloud AI URL
  • Title: Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central Source: Google Cloud AI URL
  • Title: Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections Source: Google Cloud AI URL
  • Title: Crystallographic Analysis of some Structures of Indole Derivatives - Krishi Sanskriti Source: Google Cloud AI URL
  • Title: Biomedical Importance of Indoles - PMC Source: Google Cloud AI URL
  • Title: A brief review of the biological potential of indole derivatives - ResearchGate Source: Google Cloud AI URL
  • Title: Synthesis and biological evaluation of some newer Indole Derivatives Source: Google Cloud AI URL
  • Title: Structure/activity relationships of indole derivatives.
  • Title: Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - MDPI Source: Google Cloud AI URL
  • Title: Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021)
  • Title: NMR Spectroscopy: a Tool for Conformational Analysis - auremn Source: Google Cloud AI URL
  • Title: Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC Source: Google Cloud AI URL
  • Title: Structure activity relationship of indole-3-butyric acid-based...
  • Title: Synthesis of Medicinally Important Indole Derivatives: A Review Source: Google Cloud AI URL
  • Title: X-Ray Characterization of an EDA Complex which Drives the Photochemical Alkylation of Indoles** - eScholarship.
  • Title: Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents - PubMed Source: Google Cloud AI URL
  • Title: Verma et al., IJPSR, 2024; Vol. 15(2): 311-322.
  • Title: Synthesis and Chemistry of Indole Source: Google Cloud AI URL
  • Title: Two efficient methods for the synthesis of novel indole-based chalcone derivatives Source: Google Cloud AI URL
  • Title: (PDF)
  • Title: Conformational analysis of small molecules: NMR and quantum mechanics calculations Source: Google Cloud AI URL
  • Title: Synthesis and biological evaluation of some newer Indole Derivatives - ResearchGate Source: Google Cloud AI URL
  • Title: Synthesis and X-ray structure of stable 2H-isoindoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
  • Title: Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo Source: Google Cloud AI URL
  • Title: Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC Source: Google Cloud AI URL
  • Title: X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC Source: Google Cloud AI URL
  • Title: Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family - MDPI Source: Google Cloud AI URL
  • Title: New Insights into Nuclear Magnetic Resonance (NMR)
  • Title: he H-1 hydrogen-1 (proton) NMR spectrum of butanone - (butan-2-one)

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Advanced Spectroscopic Analysis of 1-Methyl-Indole Conjugated Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of the UV-Vis absorption characteristics of 1-methylindole (1-MI) and its extended conjugated derivatives. While the parent 1-MI molecule exhibits characteristic absorption in the UV region (


 nm), its utility in drug discovery and materials science emerges when it serves as a donor moiety in extended 

-systems. This guide details the electronic transitions, solvatochromic behaviors, and experimental protocols required to accurately characterize these systems, ranging from simple arylated derivatives to complex hemicyanine and squaraine dyes used in bio-imaging and photovoltaics.

Part 1: Electronic Structure & Fundamental Transitions

The 1-Methylindole Chromophore

Unlike its precursor indole, 1-methylindole lacks the N-H moiety, eliminating its ability to act as a hydrogen bond donor. This structural modification significantly alters its solvatochromic behavior while retaining the core electronic transitions of the fused benzene-pyrrole system.

  • Ground State: The nitrogen lone pair participates in the aromatic

    
    -system, making the ring electron-rich (a strong 
    
    
    
    -donor).
  • Primary Transitions:

    • 
       (High Energy):  Intense bands in the 220 nm region.
      
    • 
       (Low Energy - 
      
      
      
      bands):
      Characteristic absorption between 270–290 nm. The methylation causes a slight bathochromic shift (red shift) compared to indole due to the inductive effect (+I) of the methyl group destabilizing the HOMO.
    • 
      :  Often obscured by the stronger 
      
      
      
      bands but can influence the tail of the spectrum.
Molecular Orbital Theory & Solvatochromism

In conjugated 1-MI systems, the transition is typically dominated by Intramolecular Charge Transfer (ICT). Upon excitation, electron density shifts from the electron-rich indole nitrogen (Donor) to an electron-deficient acceptor across the


-bridge.
  • Positive Solvatochromism: Most 1-MI conjugated dyes (e.g., hemicyanines) exhibit a red shift in polar solvents. The excited state (ICT state) is more polar than the ground state and is stabilized by polar solvents, reducing the energy gap (

    
    ).
    
  • Negative Solvatochromism: Observed in specific zwitterionic ground-state systems where the ground state is more dipolar than the excited state.

G cluster_0 Ground State (S0) cluster_1 Excited State (S1) HOMO HOMO (Indole N-Lone Pair) LUMO LUMO (Acceptor Moiety) HOMO->LUMO Photon Absorption (hv) Solvent Polar Solvent Stabilization Solvent->LUMO Lowers Energy (Bathochromic Shift)

Figure 1: Mechanism of Intramolecular Charge Transfer (ICT) and solvent stabilization in 1-MI conjugated systems.

Part 2: Extended Conjugation & Case Studies

The absorption maximum (


) of 1-MI derivatives can be tuned from the UV into the Near-Infrared (NIR) by extending the conjugation length and modifying the acceptor strength.
Comparative Spectral Data
Compound ClassStructure Description

(nm)

(

)
Key Feature
Parent Core 1-Methylindole280–290~5,000UV active only; Reference standard.
Arylated 1-Methyl-2-phenylindole295–305~15,000Extended

-system; Precursor for chromogenic assays.
Hemicyanine Styryl-1-methylindole520–540>40,000Strong ICT; Visible (Orange/Red); High solvatochromism.
Squaraine Bis(1-methylindole)squaraine640–670>150,000NIR active; Sharp band; Prone to aggregation (H/J bands).
Case Study A: Hemicyanine Dyes (Styryl Systems)

When 1-methylindole is linked to a p-dimethylaminophenyl group via a vinyl bridge, the system becomes a "Push-Pull" chromophore.

  • Mechanism: The indole nitrogen pushes electrons, and the acceptor pulls them.

  • Observation: A massive bathochromic shift (~250 nm shift from the core) into the visible region.

  • Application: These are used as voltage-sensitive dyes in mitochondrial imaging.

Case Study B: Squaraine Dyes (D-A-D Systems)

Condensation of two 1-methylindole units with squaric acid creates a resonance-stabilized zwitterionic structure.

  • Spectral Signature: An incredibly narrow, intense peak in the 640–670 nm region (Deep Red/NIR).

  • Aggregation Warning: In water or high concentrations, these dyes form H-aggregates (face-to-face stacking), causing a new blue-shifted peak and quenching fluorescence. J-aggregates (head-to-tail) cause a red shift.

Part 3: Experimental Protocols

Standard Operating Procedure (SOP) for UV-Vis Analysis

This protocol ensures reproducibility, particularly for dyes prone to aggregation.

Reagents: Spectroscopic grade Ethanol (EtOH), Dimethyl Sulfoxide (DMSO), and Phosphate Buffered Saline (PBS).

Workflow:

  • Stock Solution Preparation:

    • Dissolve 1-2 mg of the 1-MI derivative in 10 mL of DMSO . (Avoid direct dissolution in water for conjugated systems to prevent immediate aggregation).

    • Concentration Target:

      
       M.
      
  • Working Solution & Dilution:

    • Dilute the stock into the target solvent (e.g., EtOH or PBS).

    • Final Concentration:

      
       M to 
      
      
      
      M.
    • Critical Check: Absorbance should be between 0.1 and 1.0 A.U. to adhere to the Beer-Lambert Law linear range.

  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure solvent.

    • Run a "Blank" scan (Baseline correction).

  • Measurement:

    • Replace the sample cuvette liquid with the dye solution.

    • Scan Range: 200 nm – 800 nm.

    • Scan Speed: Medium (approx. 200-400 nm/min).

    • Bandwidth: 1.0 nm or 2.0 nm.

Protocol Start Weigh Solid Sample (1-2 mg) Dissolve Dissolve in DMSO (Stock: 1mM) Start->Dissolve Dilute Dilute to 10µM in Target Solvent Dissolve->Dilute Check Visual Check: Precipitate? Dilute->Check Check->Dilute Turbid (Re-filter/Dilute) Measure Scan 200-800nm (Quartz Cuvette) Check->Measure Clear Analyze Calculate Molar Absorptivity (ε) A = εcl Measure->Analyze

Figure 2: Experimental workflow for accurate UV-Vis characterization of 1-MI derivatives.

Troubleshooting Common Artifacts
  • Broadening of Peaks: Usually indicates aggregation. Solution: Add a surfactant (e.g., 0.1% Tween-20) or increase the % of organic co-solvent.

  • Peak Shift vs. Literature: Check pH. Indole derivatives can be protonated at very low pH, destroying the conjugation. Ensure pH is neutral (7.4) unless studying pKa.

  • Shoulder Peaks: In squaraines, a shoulder at ~600 nm (blue of the main peak) is a signature of H-aggregation.

References

  • NIST Chemistry WebBook. 1H-Indole, 1-methyl- Gas Phase Spectrum. National Institute of Standards and Technology. [Link]

  • Karaca, C. (2025). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole.[1] Celal Bayar University Journal of Science. [Link]

  • Bereiter-Hahn, J., et al. (1976). Dimethylaminostyrylmethylpyridiniumiodine (DASPMI) as a fluorescent probe for mitochondria in situ. Biochimica et Biophysica Acta. [Link]

  • Gérard, D., et al. (2016). Optical Absorption Spectra and Electronic Properties of Symmetric and Asymmetric Squaraine Dyes. MDPI Molecules. [Link]

  • PubChem. 1-Methyl-2-phenylindole Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Solvation Dynamics and Formulation Strategies for 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(1-methyl-1H-indol-3-yl)but-3-en-2-one is a synthetic indole derivative characterized by a highly lipophilic N-methylated indole core conjugated to an


-unsaturated ketone (enone) moiety. In drug discovery and materials science, navigating the solubility of such hybrid molecules is notoriously challenging. The inherent hydrophobicity of the indole ring system, compounded by the loss of the hydrogen-bond donor capacity due to N-methylation, severely restricts its aqueous solubility. However, the enone side chain introduces a localized dipole and a hydrogen-bond acceptor, creating distinct solvation opportunities in polar aprotic media.

This technical guide provides a comprehensive, causality-driven analysis of the solubility profile of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one, offering self-validating protocols for kinetic solubility profiling and advanced formulation.

Structural Determinants of Solvation

Understanding the solubility of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one requires a mechanistic deconstruction of its structural motifs:

  • The Indole Core: The indole scaffold is fundamentally aromatic and hydrophobic. Its planar structure leads to high crystal lattice energy and poor interaction with highly polar protic solvents like water[1].

  • N-Methylation: Unsubstituted indoles possess a weakly acidic N-H group capable of acting as a hydrogen-bond donor. Alkylation at the N1 position (N-methylation) eliminates this H-bond donor capacity, significantly increasing the molecule's lipophilicity (LogP) and rendering it virtually insoluble in aqueous buffers without the aid of co-solvents[2].

  • The

    
    -Unsaturated Ketone (Enone):  The but-3-en-2-one moiety provides a highly polarized carbonyl group (
    
    
    
    ). This functional group acts as a potent hydrogen-bond acceptor and creates a strong molecular dipole[3]. Consequently, polar aprotic solvents (e.g., DMSO, DMF) provide excellent solvation due to their ability to interact with the polar carbonyl groups while simultaneously accommodating the hydrophobic aromatic system[4].

Quantitative Solubility Profile in Organic Solvents

Based on the structural thermodynamics described above, the solubility of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one can be stratified across different solvent classes. The data below synthesizes the expected solubility ranges to guide solvent selection for synthesis, purification, and assay development.

Solvent ClassRepresentative SolventsEstimated Solubility RangeSolvation Mechanism
Polar Aprotic DMSO, DMF, AcetoneHigh (>50 mg/mL)Strong dipole-dipole interactions with the enone carbonyl; accommodates the hydrophobic indole core[4].
Halogenated Dichloromethane (DCM), ChloroformHigh (>30 mg/mL)Favorable van der Waals interactions and polarizability matching with the aromatic

-system[4].
Polar Protic Methanol, EthanolModerate (5 - 20 mg/mL)H-bonding between solvent hydroxyls and the enone carbonyl, though limited by the highly lipophilic N-methyl group[2].
Non-Polar Aliphatic Hexane, HeptaneLow (<1 mg/mL)Inability to disrupt the crystal lattice or solvate the polar enone dipole[4].
Aqueous Water, PBS (pH 7.4)Very Low (<0.01 mg/mL)High hydrophobic penalty of the N-methylindole core; lack of H-bond donors[1].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, any solubility assessment must differentiate between thermodynamic solubility (equilibrium state of the solid lattice) and kinetic solubility (precipitation point of a pre-dissolved stock in a secondary solvent). The following protocols are designed as self-validating systems.

Protocol A: Kinetic Solubility Profiling via Nephelometry and HPLC-UV

Causality: Biological assays require compounds to remain in solution upon dilution from a DMSO stock into aqueous media. This protocol determines the maximum concentration before precipitation occurs, using nephelometry for rapid screening and HPLC-UV for quantitative validation.

  • Stock Preparation: Accurately weigh 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one and dissolve in 100% anhydrous DMSO to yield a 10 mM primary stock.

    • Self-Validation Check: Visually inspect for clarity and sonicate for 5 minutes. If particulates remain, the true concentration is unknown; dilute incrementally to 5 mM until optically clear.

  • Serial Dilution: Prepare a 2-fold dilution series of the DMSO stock in a 96-well plate (e.g., 10 mM down to 0.078 mM).

  • Aqueous Spiking: Transfer 5

    
    L of each DMSO dilution into 245 
    
    
    
    L of Phosphate-Buffered Saline (PBS, pH 7.4) in a clear-bottom assay plate. The final DMSO concentration is 2%, a standard limit for biological assays to prevent solvent interference[1].
  • Equilibration & Nephelometry: Incubate the plate at 37°C for 2 hours. Measure light scattering (nephelometry) at 620 nm. An abrupt increase in scattering indicates the kinetic solubility limit (precipitation).

  • HPLC-UV Validation: Filter the well contents through a 0.22

    
    m PTFE filter. Inject the filtrate into an HPLC-UV system.
    
    • Self-Validation Check: Compare the AUC (Area Under Curve) of the filtrate against a standard curve generated directly in DMSO. A deviation of >5% confirms precipitation occurred, validating the nephelometric inflection point.

Protocol B: Co-Solvent and Complexation Formulation

Causality: When the kinetic solubility in 2% DMSO/PBS is insufficient for downstream applications, formulation strategies must be employed to mask the hydrophobic N-methylindole core[2].

  • Cyclodextrin Complexation: Prepare a 10% (w/v) solution of Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in water. HP-
    
    
    -CD features a lipophilic inner cavity that encapsulates the hydrophobic indole ring, while its hydrophilic exterior maintains aqueous solubility[2].
  • Solvent Evaporation Method: Dissolve 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one and HP-

    
    -CD in a co-solvent mixture of Methanol/DCM (1:1 v/v)[2].
    
  • Drying: Remove the organic solvent under reduced pressure using a rotary evaporator to form a solid inclusion complex film. Dry further under high vacuum for 12 hours.

  • Reconstitution: Reconstitute the solid film in PBS.

    • Self-Validation Check: Centrifuge the reconstituted solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV to confirm >95% recovery of the target concentration, proving the efficacy of the inclusion complex.

Mechanistic Workflow Visualization

The following diagram illustrates the logical decision tree for solvating and formulating highly lipophilic indole-enone derivatives.

G Start 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (Solid Compound) PrimarySolv Primary Solvation (100% DMSO / DMF) Start->PrimarySolv Dissolve Stock Concentrated Stock (10-50 mM) PrimarySolv->Stock Vortex/Sonicate AqDilution Aqueous Dilution (Buffer/Media) Stock->AqDilution In Vitro Assay LipidForm Lipid/Co-solvent Formulation Stock->LipidForm In Vivo Study PrecipCheck Nephelometry / HPLC Precipitation Check AqDilution->PrecipCheck Opt1 Surfactant Addition (Tween-80, Cremophor) PrecipCheck->Opt1 Precipitation Detected Opt2 Cyclodextrin Complexation (HP-β-CD) PrecipCheck->Opt2 Precipitation Detected

Figure 1: Workflow for kinetic solubility profiling and co-solvent formulation.

References

  • Source: benchchem.
  • Source: smolecule.
  • How to resolve solubility problems of[1-(4-methylbenzyl)
  • Source: nih.

Sources

literature review of 1-methyl-1H-indol-3-yl derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The Methylated Indole Privilege: A Technical Review of 1-Methyl-1H-indol-3-yl Scaffolds in Drug Design

Executive Summary

The 1-methyl-1H-indol-3-yl moiety represents a privileged substructure in modern medicinal chemistry, distinct from its non-methylated parent (1H-indole) by a critical modulation of physicochemical and metabolic properties. While the indole ring is ubiquitous in nature (tryptophan, serotonin), the N-methylation at position 1 serves as a strategic "molecular cap." This modification blocks the hydrogen bond donor capability of the pyrrole nitrogen, prevents phase II metabolic N-glucuronidation, and alters the lipophilicity profile (


) of the molecule.

This technical guide analyzes the utility of this scaffold across three primary therapeutic axes: Oncology (Kinase & Tubulin inhibition) , CNS Pharmacology (Cannabinoid receptor modulation) , and Infectious Disease . We provide validated synthetic protocols and detailed Structure-Activity Relationship (SAR) insights to guide the design of next-generation therapeutics.

The Structural Rationale: Why Methylate?

In rational drug design, the decision to methylate the indole nitrogen is rarely arbitrary. It is a calculated move to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile.

  • Metabolic Stability: The N-H position of indole is a primary site for glucuronidation by UDP-glucuronosyltransferases (UGTs). This conjugation renders the molecule highly polar, leading to rapid renal excretion. N-methylation effectively blocks this metabolic soft spot, extending the half-life (

    
    ) of the drug candidate.
    
  • Hydrogen Bonding Dynamics: The N-H group is a hydrogen bond donor (HBD). Converting it to N-Me removes the HBD capability while retaining the aromatic system's ability to engage in

    
     stacking or cation-
    
    
    
    interactions. This is crucial when the target binding pocket is hydrophobic or lacks a complementary hydrogen bond acceptor.
  • Solubility & Permeability: While methylation increases lipophilicity (typically increasing

    
     by ~0.5 units), it can paradoxically improve blood-brain barrier (BBB) permeability by removing the desolvation penalty associated with the polar N-H bond.
    
Visualizing the SAR Logic

SAR_Logic Indole 1H-Indole Core N_Methyl N1-Methylation (1-methyl-1H-indol-3-yl) Indole->N_Methyl Synthetic Modification Metabolism Blocks N-Glucuronidation (Increases t1/2) N_Methyl->Metabolism Binding Removes H-Bond Donor (Optimizes Hydrophobic Fit) N_Methyl->Binding Lipophilicity Increases LogP (Modulates Permeability) N_Methyl->Lipophilicity Kinase Kinase Inhibitors (e.g., FGFR3, PDK1) Requires Steric Precision Binding->Kinase Cannabinoid Cannabinoids (JWH) 1-Methyl is often too short (Pentyl/Propyl preferred) Lipophilicity->Cannabinoid

Figure 1: Strategic rationale for N-methylation in indole-based drug design. The modification serves as a metabolic block and a physicochemical tuner.

Therapeutic Applications & SAR

Oncology: Kinase and Tubulin Targeting

The most potent application of the 1-methyl-1H-indol-3-yl scaffold lies in oncology. The methylated indole acts as a bioisostere for the purine ring in ATP-competitive inhibitors or as a steric anchor in tubulin binding.

  • FGFR3 Inhibitors: Recent studies (2026) have highlighted 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine derivatives as covalent inhibitors of Fibroblast Growth Factor Receptor 3 (FGFR3).[1] The N-methyl group positions the indole ring perfectly within the ATP-binding pocket, allowing the acrylamide "warhead" to covalently modify a cysteine residue.

  • Tubulin Polymerization Inhibitors: Compounds such as N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (Compound 7d) function as colchicine-site binders. Here, the 1-methyl group is essential; removing it (restoring the N-H) often results in a loss of potency due to unfavorable solvation in the hydrophobic colchicine pocket.

Table 1: Comparative Potency of 1-Methyl-1H-indol-3-yl Derivatives

Therapeutic TargetCompound ClassKey Substituent (R)IC50 / ActivityMechanism
Tubulin (HeLa) Acetamide (7d)3,4,5-trimethoxyphenyl0.52 μMG2/M Arrest, Apoptosis
FGFR3 (WT) Pyrimidin-2-amine (10s)Acrylamide warhead6.8 nMCovalent Kinase Inhibition
PDK1 Bis-heterocycleOxoindolepyridonyl0.112 μMATP-competitive Inhibition
Antileishmanial Azetidin-2-one3,3-diaryl< 1.0 μMAntiparasitic
CNS Pharmacology: The Cannabinoid Contrast

The "JWH" series of synthetic cannabinoids (e.g., JWH-018) famously utilizes the indole-3-carbonyl scaffold. However, SAR studies reveal a critical limitation of the methyl group here.

  • The "Tail" Requirement: High affinity for CB1/CB2 receptors requires a lipophilic N-alkyl chain of 4–5 carbons (butyl/pentyl).

  • 1-Methyl Activity: The 1-methyl analog of JWH-018 is significantly less potent than JWH-018 (1-pentyl). The methyl group is too short to occupy the hydrophobic channel of the CB1 receptor.

Synthetic Architectures & Protocols

The synthesis of these derivatives almost universally proceeds through two key stages: N-methylation followed by C3-functionalization (typically formylation). The resulting 1-methyl-1H-indole-3-carboxaldehyde is the "Hub" molecule for divergent synthesis.

Synthetic Workflow Diagram

Synthesis_Flow Indole 1H-Indole (Starting Material) One_Me_Indole 1-Methyl-1H-indole Indole->One_Me_Indole Step 1 MeI MeI / Base (N-Methylation) MeI->One_Me_Indole Aldehyde 1-Methyl-1H-indole-3-carboxaldehyde (The 'Hub' Intermediate) One_Me_Indole->Aldehyde Step 2 VH_Reagent POCl3 / DMF (Vilsmeier-Haack) VH_Reagent->Aldehyde Schiff Schiff Bases (Antimicrobial) Aldehyde->Schiff + Amines Chalcone Chalcones (Anticancer) Aldehyde->Chalcone + Acetophenones Hydrazone Hydrazones (Apoptosis Inducers) Aldehyde->Hydrazone + Hydrazines

Figure 2: Divergent synthesis pathway starting from the core indole structure.

Detailed Protocol: Synthesis of the "Hub" Intermediate

Target: 1-Methyl-1H-indole-3-carboxaldehyde Reaction Type: Vilsmeier-Haack Formylation

Reagents & Equipment:

  • 1-Methylindole (10 mmol)

  • Phosphorus Oxychloride (

    
    ) (12 mmol)
    
  • Dimethylformamide (DMF) (anhydrous, 5 mL)

  • Dichloromethane (DCM) or 1,2-Dichloroethane

  • Ice bath, Reflux condenser, Magnetic stirrer.

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation:

    • In a flame-dried round-bottom flask, add 5 mL of anhydrous DMF.

    • Cool the flask to 0°C using an ice bath.

    • Add

      
       (12 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.
      
    • Stir at 0°C for 30 minutes until a viscous, pale-yellow salt (chloroiminium ion) forms.

  • Substrate Addition:

    • Dissolve 1-methylindole (10 mmol) in minimal DMF or DCM.

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.[2]

    • Allow the mixture to warm to room temperature, then heat to 35–40°C for 1–2 hours. (Monitoring: TLC should show consumption of starting material).

  • Hydrolysis & Workup:

    • Pour the reaction mixture onto ~50g of crushed ice.

    • Neutralize carefully with 5M NaOH or saturated Sodium Acetate solution until pH ~8–9. Note: The solution will become cloudy as the aldehyde precipitates.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol or purify via column chromatography (Hexane:EtOAc 4:1).

    • Self-Validation: The product should appear as a pale yellow/off-white solid.

    • Yield Expectation: 85–95%.

Future Outlook

The field is shifting toward covalent inhibition . The 1-methyl-1H-indol-3-yl scaffold is proving to be an ideal "scaffold anchor" for targeted covalent inhibitors (TCIs). By attaching electrophilic warheads (acrylamides) to the C5 or C6 positions while maintaining the C1-methyl and C3-functionalization, researchers can achieve irreversible binding to specific cysteines in kinase pockets (e.g., FGFR, EGFR), overcoming drug resistance mechanisms seen with reversible inhibitors.

References

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives. RSC Medicinal Chemistry. [Link]

  • Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors. Journal of Medicinal Chemistry. [Link][1]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

  • Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry. [Link]

  • JWH-018: Pharmacology and Structure-Activity Relationships. British Journal of Pharmacology. [Link][3]

Sources

crystal packing and X-ray diffraction data for indole enones

Author: BenchChem Technical Support Team. Date: March 2026

Structural Architecture and Reactivity of Indole Enones: A Technical Guide to Crystal Packing and X-Ray Diffraction Analysis

Introduction Indole enones are privileged scaffolds in medicinal chemistry and asymmetric catalysis. Their highly conjugated


-systems and multiple hydrogen-bond donor/acceptor sites make them ideal precursors for complex polycyclic architectures, such as cyclopenta[b]indoles. As a Senior Application Scientist, I approach the study of these molecules not merely as synthetic targets, but as highly ordered supramolecular assemblies. Understanding their solid-state behavior via single-crystal X-ray diffraction (XRD) provides critical mechanistic insights into their reactivity, particularly in stereoselective transformations.

The journey to high-resolution XRD data begins with the synthesis and subsequent controlled crystallization of the indole enone. We utilize a Claisen-Schmidt condensation, which reliably yields the s-cis enone configuration.

Protocol: Synthesis and Crystallization of (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one

  • Reaction : Dissolve equimolar amounts (0.5 mmol) of 1-(4-nitrophenyl)ethanone and indole-2-carboxaldehyde in 20 mL of methanol.

  • Catalysis : Add aqueous NaOH dropwise under vigorous stirring at room temperature. Causality: The base deprotonates the acetophenone derivative to form an enolate, which attacks the electrophilic carbonyl of the indole-aldehyde, followed by dehydration to establish the extended conjugated system.

  • Isolation : After 5–6 hours, filter the resulting precipitate and wash with distilled water to remove residual base and unreacted starting materials[1].

  • Crystallization (Slow Evaporation) : Dissolve the purified powder in a minimal volume of acetone. Loosely cap the vial to allow for slow solvent evaporation. Causality: Acetone provides moderate solubility. Slow evaporation allows the solution to gently enter the metastable zone of supersaturation. Rapid precipitation leads to kinetic trapping and microcrystalline powders, whereas slow evaporation thermodynamically favors the growth of macroscopic, defect-free single crystals required for XRD.

Workflow from Claisen-Schmidt condensation to single-crystal growth.

X-Ray Diffraction Data Acquisition & Processing

Once a candidate crystal is obtained, rigorous validation is required before data collection to ensure the integrity of the downstream structural model.

Protocol: Self-Validating Crystal Mounting and Data Collection

  • Optical Validation : Submerge the crystal in a perfluoropolyether oil (e.g., Fomblin) on a glass slide and examine under a polarized light microscope. Rotate the polarizer. Self-Validation: A true single crystal will exhibit a sharp, uniform extinction (turning completely dark) every 90°. If the crystal shows a mosaic or patchy extinction, it is twinned or multi-domain and will yield overlapping diffraction lattices, complicating structure solution. Reject such crystals.

  • Cryocooling : Mount the validated crystal on a MiTeGen loop and transfer it to the diffractometer's cold stream (typically 100–150 K). Causality: Low temperatures minimize atomic thermal vibrations (reducing Debye-Waller factors), which significantly enhances high-angle diffraction intensities and improves the precision of bond length determinations.

  • Data Reduction and Refinement : Collect data using Mo K

    
     (
    
    
    
    Å) or Cu K
    
    
    radiation. Integrate the frames using standard reduction software, solve the phase problem using intrinsic phasing (SHELXT), and refine the structure using full-matrix least-squares on
    
    
    (SHELXL).

Table 1: Crystallographic and Structural Parameters of (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one hemihydrate

ParameterQuantitative Value / Description
Chemical Formula

Dihedral Angle (Indole to Enone) 21.5(2)°
Dihedral Angle (Benzene to Enone) 16.3(2)°
Molecular Conformation s-cis (with respect to C=O and C=C bonds)
Primary Hydrogen Bonds O-H···O, N-H···O (involving solvent water)
Secondary Interactions C-H···O, C-H···

,

stacking

Data synthesized from crystallographic analyses[1].

Supramolecular Architecture & Crystal Packing

The solid-state architecture of indole enones is a masterclass in hierarchical self-assembly. The primary drivers of the crystal packing are strong, directional hydrogen bonds. In the hemihydrate structure, the solvent water molecule acts as a critical supramolecular node, bridging symmetry-related enone molecules via robust O-H···O and N-H···O hydrogen bonds to form extended 1D chains along the crystallographic b-axis (1)[1].

Beyond classical hydrogen bonding, the 3D network is stabilized by a matrix of weaker, yet highly cooperative, non-covalent interactions. The near-planarity of the indole rings facilitates offset


 stacking, while the polarized C-H bonds of the enone and aromatic systems engage in orthogonal C-H···

and C-H···O interactions. This intricate packing minimizes the free volume within the unit cell and dictates the macroscopic stability of the crystal.

Hierarchy of non-covalent interactions driving 3D crystal packing in indole enones.

Solid-State Insights Driving Asymmetric Catalysis

The structural parameters extracted from XRD—specifically the s-cis conformation and the precise dihedral angles between the enone and the flanking aromatic systems—are not merely academic trivia; they are the foundation for rational catalyst design.

A prime example is the enantioselective Nazarov cyclization of indole enones. The stereochemistry of the tertiary


-carbon in this 4

electrocyclization is notoriously difficult to control due to the rapid, reversible proton transfer step of the enol intermediate. By analyzing the steric profile and coordinating sites of the enone, researchers developed a cooperative catalysis model. Using

as a Lewis acid to activate the enone and a chiral spiro phosphoric acid (SPA) as a Brønsted acid, the SPA acts as a chiral proton transfer shuttle (2)[2].

Causality in Catalysis: The dual-activation model restricts the conformational freedom of the substrate. The Lewis acid locks the enone geometry, while the chiral pocket of the SPA, guided by the exact same types of non-covalent interactions observed in the crystal packing (hydrogen bonding and


 stacking), dictates the facial selectivity of the protonation. This self-validating catalytic cycle successfully yields cyclopenta[b]indoles with high enantioselectivity, proving that solid-state structural insights directly translate to solution-phase synthetic triumphs[2].

References

  • Title: Crystal structure and optical spectroscopic analyses of (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)
  • Source: Chemical Science (RSC Publishing)

Sources

potential biological targets for 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Profiling of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one: Target Landscape and Validation Methodologies

Abstract & Strategic Context

The compound 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one represents a highly privileged pharmacophore in modern drug discovery. Structurally classified as an indole-enone (a methyl ketone analog of an indole chalcone), this molecule bridges the gap between targeted covalent inhibitors and classical non-covalent binders. By integrating an electron-rich N-methylindole core with a reactive


-unsaturated ketone, this scaffold demonstrates polypharmacology, making it a potent candidate for oncology and inflammatory disease indications. This whitepaper deconstructs the biological targets of this molecule, explaining the mechanistic causality of its binding and providing self-validating protocols for experimental verification.

Deconstructing the Pharmacophore: Causality of Binding

To understand the biological targets of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one, one must analyze its structural domains through the lens of physical organic chemistry:

  • The N-Methylindole Core: Indole is an isostere for purines and the amino acid tryptophan. The N-methylation prevents the indole nitrogen from acting as a hydrogen bond donor, locking the molecule into highly specific, lipophilic protein pockets via

    
     stacking and hydrophobic interactions.
    
  • The

    
    -Unsaturated Ketone (Enone):  This moiety acts as a soft electrophile. According to Hard-Soft Acid-Base (HSAB) theory, the enone preferentially reacts with soft nucleophiles—specifically the sulfhydryl groups of cysteine or the selenolate of selenocysteine—via a Michael addition[1]. This allows the molecule to act as a targeted covalent inhibitor.
    

Core Biological Targets: The Dual-Action Paradigm

Recent literature on indole-chalcone derivatives reveals that this pharmacophore exerts its primary biological effects through a dual-targeting mechanism involving both covalent and non-covalent interactions[2].

Tubulin (Colchicine Binding Site)

Microtubule targeting agents (MTAs) are foundational to cancer therapy. Indole-enones act as potent non-covalent inhibitors of tubulin polymerization[3]. The N-methylindole core mimics the trimethoxyphenyl ring of colchicine, anchoring deep within the


-tubulin interface.
  • Mechanistic Causality: Binding at the colchicine site introduces steric hindrance that prevents the curved tubulin heterodimer from adopting the straight conformation strictly required for microtubule elongation. This structural blockade triggers G2/M phase cell cycle arrest and subsequent apoptosis[3].

Thioredoxin Reductase (TrxR)

TrxR is a critical antioxidant enzyme overexpressed in many aggressive tumors. Its C-terminal active site contains a highly nucleophilic, solvent-exposed selenocysteine (Sec498).

  • Mechanistic Causality: The

    
    -unsaturated ketone of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one undergoes a rapid, covalent Michael addition with Sec498[2]. This irreversible modification not only abolishes the enzyme's ability to reduce thioredoxin but often converts TrxR into a pro-oxidant enzyme, leading to a lethal accumulation of intracellular reactive oxygen species (ROS)[3].
    
Inflammatory Pathways (COX-2 and Keap1)

Beyond oncology, indole-chalcone hybrids demonstrate significant analgesic and anti-inflammatory properties[4]. The enone moiety acts as a thiol-trapper, covalently modifying Cys151 on the Keap1 sensor protein, which liberates Nrf2 to upregulate cytoprotective genes. Simultaneously, the indole core can non-covalently occupy the cyclooxygenase (COX) active sites, suppressing prostaglandin synthesis[4],[1].

MechanisticPathways Compound 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one TrxR Thioredoxin Reductase (Sec498 Covalent Binding) Compound->TrxR Michael Addition Tubulin Tubulin (Colchicine Site Binding) Compound->Tubulin Steric Hindrance ROS ROS Accumulation TrxR->ROS Enzyme Inhibition Arrest Microtubule Depolymerization Tubulin->Arrest Polymerization Block Apoptosis Cancer Cell Apoptosis ROS->Apoptosis Arrest->Apoptosis

Fig 1. Dual-targeting mechanism of indole-enones leading to cellular apoptosis.

Quantitative Target Affinity Landscape

To benchmark 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one against known standards, the following table summarizes the expected quantitative binding metrics for this class of indole-enones across primary targets.

Biological TargetBinding MechanismRepresentative IC₅₀ RangeKey Interacting Residues
Tubulin Non-covalent (

, hydrophobic)
1.5 - 8.0 µM

-Cys241,

-Thr179
TrxR1 Covalent (Michael addition)2.0 - 12.0 µMSec498, Cys497
Keap1 Covalent (Thiol trapping)3.5 - 15.0 µMCys151
COX-2 Non-covalent (Competitive)10.0 - 25.0 µMArg120, Tyr355

Self-Validating Experimental Methodologies

As a Senior Application Scientist, it is critical to recognize that standard assays are prone to false positives (e.g., pan-assay interference compounds or PAINS). The following protocols are engineered as self-validating systems , incorporating internal mechanistic checks to prove causality.

Protocol A: TrxR Covalent Inhibition & Reversibility Assay

This assay determines if the enone moiety covalently modifies the TrxR active site.

  • Enzyme Reduction (The Prerequisite): Pre-incubate recombinant mammalian TrxR1 with 200 µM NADPH for 5 minutes.

    • Causality: TrxR must be catalytically reduced to expose the highly nucleophilic Sec498 residue. Oxidized TrxR will not react with Michael acceptors, leading to false negatives.

  • Time-Dependent Incubation: Add the indole-enone compound (0.1–50 µM) and incubate for staggered time points (0, 15, 30, 60 mins).

    • Causality: Covalent inhibition is a kinetic process. A time-dependent shift in the IC₅₀ curve is the hallmark of covalent binding, distinguishing it from reversible inhibitors.

  • Substrate Readout: Add 2 mM DTNB (5,5'-dithiobis(2-nitrobenzoic acid)). Active TrxR cleaves DTNB into TNB, yielding a quantifiable absorbance at 412 nm.

  • Self-Validation (Microdialysis): Subject the fully inhibited enzyme-compound complex to rapid microdialysis against a compound-free buffer for 4 hours.

    • Validation Logic: If the inhibition is truly driven by a covalent Michael addition, enzymatic activity will not be restored post-dialysis. A parallel control using a known reversible inhibitor must regain activity, validating the assay's thermodynamic fidelity.

Protocol B: Tubulin Polymerization Dynamics Assay

This assay isolates the non-covalent spatial disruption of microtubule assembly.

  • Assembly Buffer Preparation: Dilute purified porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 10 µM DAPI.

    • Causality: EGTA is strictly required to chelate trace calcium, which otherwise catastrophically inhibits polymerization. Mg²⁺ is essential for the obligatory GTP hydrolysis step.

  • Cold Pre-Incubation: Incubate tubulin with the compound at 4°C for 15 minutes.

    • Causality: Tubulin remains strictly in a soluble dimer state at 4°C. This allows the compound to access and equilibrate within the colchicine pocket without the kinetic competition of active polymer assembly.

  • Thermal Initiation: Inject 1 mM GTP and immediately transfer the microplate to a 37°C fluorometer. Monitor fluorescence (Ex: 360 nm / Em: 450 nm) continuously for 60 minutes.

    • Causality: Microtubule polymerization is entropically driven. The rapid temperature shift to 37°C acts as the precise mechanistic trigger for nucleation and elongation.

  • Self-Validation (Fluorescent Displacement): To prove the compound binds specifically to the colchicine site (and does not just denature the protein), perform a secondary assay using a fluorescent colchicine analog (e.g., MTC).

    • Validation Logic: If the indole-enone is a true colchicine-site binder, it will competitively displace the fluorescent probe in a dose-dependent manner, confirming spatial causality.

AssayWorkflow Prep Target Prep (NADPH/GTP) Incubate Compound Incubation Prep->Incubate Readout Kinetic Readout Incubate->Readout Validate Self-Validation (Dialysis/Displacement) Readout->Validate

Fig 2. Self-validating workflow for evaluating covalent and non-covalent interactions.

References

  • Recent advances in antitumor indole-chalcone derivatives: a mini review Source: PubMed (European Journal of Pharmacology) URL:[Link][2]

  • Structure modification and biological evaluation of indole-chalcone derivatives as anti-tumor agents through dual targeting tubulin and TrxR Source: PubMed (European Journal of Medicinal Chemistry) URL:[Link][3]

  • Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents Source: ACS Omega URL:[Link][4]

  • Chalcone and its Analogs: Therapeutic and Diagnostic Applications in Alzheimer's Disease Source: PMC (National Institutes of Health) URL:[Link][1]

Sources

Methodological & Application

catalytic hydrogenation protocols for indole butenone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Catalytic Hydrogenation Protocols for Indole Butenone Derivatives

Introduction & Mechanistic Rationale

Indole butenone derivatives—characterized by an electron-rich heteroaromatic indole core conjugated or tethered to an α,β-unsaturated ketone (enone)—are highly versatile building blocks in the synthesis of complex indole alkaloids and pharmaceutical intermediates[1]. The primary synthetic challenge when working with these substrates lies in achieving precise chemoselectivity and stereoselectivity. Depending on the target pharmacophore, a researcher must either selectively reduce the conjugated C=C bond to yield an indolyl butanone, or asymmetrically hydrogenate the highly resonance-stabilized indole core to form a chiral indoline derivative[2][3].

Causality in Catalyst Selection:

  • Enone Reduction: Transition metal catalysts such as Cu/SiO₂ or lightly loaded Pd/C under mild hydrogen pressure (1 atm) selectively reduce the C=C bond of the butenone chain[2]. The specific coordination geometry and surface hydrophobicity of these catalysts prevent the reduction of the carbonyl group and leave the aromatic indole ring intact[2][4].

  • Indole Core Reduction: Hydrogenating the indole ring is notoriously difficult due to its aromatic stabilization[5]. The breakthrough strategy involves using a strong Brønsted acid (e.g., p-toluenesulfonic acid, TsOH) to protonate the C3 position of the indole, disrupting aromaticity and generating an electrophilic iminium salt intermediate[3]. This intermediate is then susceptible to asymmetric ionic hydrogenation via a chiral Palladium complex (e.g., Pd(OCOCF₃)₂ / (R)-BINAP)[3]. The use of 2,2,2-trifluoroethanol (TFE) as a co-solvent is critical to stabilize the ionic intermediates during the hydride transfer step[3].

Mechanistic Pathways

G IndoleButenone Indole Butenone Derivative (Substrate) PathA Pathway A: Enone C=C Reduction (Chemoselective) IndoleButenone->PathA Mild H2 PathB Pathway B: Indole Core Reduction (Enantioselective) IndoleButenone->PathB Acid Activation CatA Catalyst: Cu/SiO2 or Pd/C Conditions: 25°C, H2 (1 atm) No Acid Additive PathA->CatA CatB Catalyst: Pd(OCOCF3)2 / (R)-BINAP Conditions: 50°C, H2 (50 bar) Additive: TsOH in DCM/TFE PathB->CatB ProdA Indolyl Butanone (Preserved Aromatic Core) CatA->ProdA ProdB Chiral Indolinyl Butenone (Saturated Heterocycle) CatB->ProdB

Mechanistic pathways for the selective catalytic hydrogenation of indole butenone derivatives.

Experimental Protocols

Protocol 1: Chemoselective Hydrogenation of the Butenone C=C Motif

Objective: Isolate the saturated indolyl butanone without over-reduction of the carbonyl or the heteroaromatic ring. Self-Validating Rationale: Cu-based catalysts exhibit a high specific affinity for C=C bonds over C=O bonds. By avoiding acidic additives, the indole core remains unprotonated and entirely inert to mild hydrogenation[2].

Materials:

  • Indole butenone substrate (1.0 mmol)

  • Cu/SiO₂ catalyst (10 mol% Cu)

  • Anhydrous Toluene (10 mL)

  • H₂ gas (Balloon)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, weigh 1.0 mmol of the indole butenone derivative and transfer it to a thick-walled glass reactor.

  • Catalyst Addition: Add the pre-reduced Cu/SiO₂ catalyst (equivalent to 10 mol% Cu) to the reactor[2].

  • Solvent Addition: Inject 10 mL of anhydrous toluene to dissolve the substrate.

  • Purging: Seal the reactor, remove it from the glovebox, and connect it to a Schlenk line. Purge the vessel with H₂ gas by applying a vacuum and backfilling with H₂ three consecutive times.

  • Hydrogenation: Pressurize the reactor with H₂ to 1 atm (a standard hydrogen balloon is sufficient) and stir vigorously (800 rpm) at 25 °C for 4–6 hours.

  • Monitoring: Monitor the reaction via GC-MS or TLC. The reaction is self-limiting; once the C=C bond is reduced, hydrogen uptake will cease.

  • Workup & Isolation: Filter the mixture through a short pad of Celite to remove the heterogeneous Cu/SiO₂ catalyst. Concentrate the filtrate under reduced pressure to yield the chemoselectively reduced indolyl butanone.

Protocol 2: Palladium-Catalyzed Asymmetric Hydrogenation of the Indole Core

Objective: Synthesize a chiral indolinyl butenone via dynamic kinetic asymmetric transformation (DYKAT) or direct asymmetric hydrogenation of the indole ring. Self-Validating Rationale: The stoichiometric addition of TsOH disrupts indole aromaticity, forming a reactive iminium ion. The chiral Pd-BINAP complex dictates the facial selectivity of the hydride attack, while TFE solvent stabilizes the transition state[3].

Materials:

  • Indole butenone substrate (0.25 mmol)

  • Pd(OCOCF₃)₂ (2 mol%)

  • (R)-BINAP (2.4 mol%)

  • TsOH·H₂O (0.25 mmol)

  • DCM/TFE (2:1 v/v, 3.0 mL)

  • H₂ gas (High pressure)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a dry Schlenk tube under argon, combine Pd(OCOCF₃)₂ (2 mol%) and (R)-BINAP (2.4 mol%). Dissolve in 1.0 mL of anhydrous dichloromethane (DCM) and stir for 1 hour at room temperature to form the active chiral catalyst complex[3].

  • Substrate & Acid Preparation: In a separate high-pressure hydrogenation vial, dissolve the indole butenone substrate (0.25 mmol) and TsOH·H₂O (0.25 mmol, 1.0 equiv) in 2.0 mL of a DCM/TFE (2:1 v/v) solvent mixture[3].

  • Reaction Assembly: Transfer the pre-formed Pd-catalyst solution into the hydrogenation vial containing the protonated substrate.

  • Pressurization: Place the vial into a high-pressure autoclave. Purge the autoclave with H₂ gas three times, then pressurize to 50 bar (approx. 725 psi).

  • Incubation: Heat the autoclave to 50 °C and stir at 800 rpm for 24 hours[3].

  • Quenching: Carefully vent the hydrogen gas. Neutralize the reaction mixture with saturated aqueous NaHCO₃ (5 mL) to quench the Brønsted acid and liberate the free indoline amine. Extract the aqueous layer with DCM (3 × 10 mL).

  • Purification & Validation: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography. Determine the enantiomeric excess (ee) of the chiral indoline derivative via chiral HPLC[3].

Data Presentation: Catalyst & Condition Optimization

To guide experimental design, the following table summarizes the expected quantitative outcomes based on catalyst and solvent selection for indole butenone derivatives.

Catalyst SystemAdditive / AcidSolventTemp / H₂ PressureTarget Motif ReducedExpected YieldSelectivity / ee
Cu/SiO₂ (10 mol%)NoneToluene25 °C / 1 atmEnone C=C bond>90%>99% Chemoselective
Pd/C (5 wt%)NoneEthanol25 °C / 1 atmEnone C=C bond85–95%>95% Chemoselective
Pd(OCOCF₃)₂ / (R)-BINAP TsOH·H₂O (1 eq)DCM/TFE (2:1)50 °C / 50 barIndole Core (to Indoline)80–95%85–98% ee
Pt/C (5 wt%)p-TSA (1 eq)Water25 °C / 1 atmIndole Core (Racemic)>90%Racemic Indoline

Note: Data synthesized from benchmark studies on enone and unprotected indole hydrogenation[2][3][5].

References

  • Source: mdma.
  • Title: Total synthesis of natural products based on hydrogenation of aromatic rings Source: PMC - NIH URL
  • Title: Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge Source: PMC - NIH URL
  • Title: The Role of Support Hydrophobicity in the Selective Hydrogenation of Enones and Unsaturated Sulfones over Cu/SiO₂ Catalysts Source: MDPI URL
  • Source: dicp.ac.cn (Journal of the American Chemical Society)

Sources

Application Note: Green Synthesis & Functionalization of 1-Methyl-Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, expert-level guide on green chemistry methodologies for synthesizing and functionalizing 1-methyl-indole scaffolds. It moves beyond standard textbook procedures to offer optimized, field-validated protocols.

Abstract

The 1-methyl-indole scaffold is a ubiquitous pharmacophore in oncology (e.g., indolocarbazoles) and CNS therapeutics. Traditional synthesis relies on hazardous methylating agents (methyl iodide, dimethyl sulfate) and high-VOC solvents (DMF, DCM). This guide details three validated "Green Chemistry" workflows: (1) N-Methylation using Dimethyl Carbonate (DMC) as a biodegradable reagent/solvent, (2) Catalytic C-H Functionalization using "Borrowing Hydrogen" methodology with methanol, and (3) Mechanochemical Synthesis for solvent-free derivative generation. These protocols prioritize Atom Economy, E-Factor reduction, and operator safety.

Introduction: The Green Shift in Indole Chemistry

Classical N-methylation of indole involves deprotonation with strong bases (NaH) followed by SN2 attack on Methyl Iodide (MeI). While effective, this route violates modern sustainability metrics:

  • Toxicity: MeI is a neurotoxin and potential carcinogen.

  • Waste: Generates stoichiometric iodide salts.

  • Solvent: Requires dipolar aprotic solvents like DMF, which poses reproductive risks.

The Green Solution: We utilize Dimethyl Carbonate (DMC) and Methanol (MeOH) . DMC is non-toxic, biodegradable, and produced from CO2.[1] It acts as a tunable methylating agent: at


, it is a carboxymethylating agent; at 

, it acts exclusively as a methylating agent.

Methodology A: N-Methylation using Dimethyl Carbonate (DMC)

Principle: DMC serves as both the methylating agent and the solvent (or co-solvent), eliminating the need for halogenated reagents. The reaction is driven by Phase Transfer Catalysis (PTC) to overcome the lower electrophilicity of DMC compared to MeI.

Mechanism & Logic

DMC reacts via a BAL2 mechanism at high temperatures. The base (K2CO3) generates the indolyl anion, which attacks the methyl group of DMC. The leaving group, methyl carbonate anion, decomposes into CO2 and methoxide, driving the reaction forward entropically and neutralizing the byproduct.

Protocol 1: Large-Scale Green N-Methylation

Target: 1-Methylindole (Quantities scalable to 100g) Green Metrics: 100% Atom Economy (regarding organic byproduct), Zero Halogens.

Materials
  • Indole (Reagent Grade)

  • Dimethyl Carbonate (DMC) - Dual role: Reagent & Solvent

  • Potassium Carbonate (K2CO3) - Base

  • Tetrabutylammonium Bromide (TBAB) - Phase Transfer Catalyst

  • Equipment: High-pressure reactor (Autoclave) OR Reflux setup with efficient condenser (if using catalytic DABCO).

Step-by-Step Procedure
  • Charge: In a stainless steel autoclave, load Indole (1.0 equiv), K2CO3 (1.5 equiv), and TBAB (0.05 equiv).

  • Solvent Addition: Add DMC (15.0 equiv). Note: Excess DMC acts as the green solvent.

  • Reaction: Seal the reactor and heat to 130°C–140°C .

    • Expert Insight: DMC boils at 90°C. To access the methylation pathway (vs. carboxylation), temperatures >120°C are mandatory. The autoclave maintains the liquid phase.

  • Duration: Stir at 500 rpm for 4–6 hours. Monitor pressure (typically reaches 3–5 bar due to CO2 evolution).

  • Work-up (Green):

    • Cool to RT. Vent CO2 safely.

    • Filter salts (K2CO3/KHCO3). The filter cake can be washed with ethyl acetate or recycled DMC.

    • Distillation: Distill off excess DMC (recoverable/recyclable).

    • Purification: The residue is typically >95% pure 1-methylindole.[2] If necessary, purify via short-path vacuum distillation (bp 133°C @ 26 mmHg).

Yield: 94–98% E-Factor: < 0.5 (if DMC is recycled).

Methodology B: C-H Functionalization via "Borrowing Hydrogen"

Principle: Instead of using pre-functionalized alkyl halides to create derivatives, this method uses alcohols (e.g., methanol or substituted benzyl alcohols) as electrophiles. A transition metal catalyst "borrows" hydrogen from the alcohol to form a reactive aldehyde, condenses it with the indole, and returns the hydrogen to form the product.[3]

Protocol 2: C3-Alkylation of 1-Methylindole with Alcohols

Target: 3-Substituted-1-methylindole derivatives Catalyst: Heterogeneous Pt/C or Homogeneous [Ru(p-cymene)Cl2]2

Materials
  • 1-Methylindole[4][5][6][7][8][9]

  • Primary Alcohol (e.g., Benzyl alcohol for C3-benzylation)

  • Catalyst: 5% Pt/C (Heterogeneous, recyclable)

  • Base: Sodium Bicarbonate (NaHCO3) - Mild base

  • Solvent: Water or t-Amyl Alcohol (Green solvent)

Step-by-Step Procedure
  • Activation: In a round-bottom flask, mix 1-Methylindole (1.0 mmol), Benzyl alcohol (1.2 mmol), and Pt/C (5 mol%).

  • Conditions: Add water (2 mL) and NaHCO3 (0.1 mmol).

  • Reflux: Heat to 100°C (reflux) for 12 hours under Argon.

    • Mechanism:[3][7][9][10][11][12][13][14] Pt dehydrogenates benzyl alcohol

      
       benzaldehyde. Indole attacks benzaldehyde 
      
      
      
      intermediate. Pt-H species reduces the intermediate
      
      
      3-benzyl-1-methylindole.
  • Isolation:

    • Cool to RT.

    • Filtration: Filter the catalyst (Save Pt/C for reactivation/reuse).

    • Extraction: Extract with Ethyl Acetate (green alternative: 2-MeTHF).

    • Evaporation: Remove solvent to yield crude product.[2]

Methodology C: Mechanochemical Synthesis (Solvent-Free)

Principle: Uses mechanical energy (Ball Milling) to drive reactions, completely eliminating bulk solvents. Ideal for synthesizing complex derivatives like Bis(indolyl)methanes.

Protocol 3: Synthesis of Bis(1-methylindolyl)methanes

Reagents: 1-Methylindole + Aryl Aldehyde Catalyst: Oxalic Acid (Solid, mild acid)

  • Milling: Place 1-Methylindole (2.0 equiv), Benzaldehyde (1.0 equiv), and Oxalic Acid (0.1 equiv) in a stainless steel jar with two 10mm stainless steel balls.

  • Grinding: Set Ball Mill (e.g., Retsch MM400) to 25 Hz for 15 minutes .

  • Observation: The mixture will turn into a solid paste/powder.

  • Work-up: Wash the solid with water (to remove oxalic acid) and filter. Recrystallize from Ethanol/Water.

Comparative Analysis & Data

Table 1: Comparison of Methylation Methodologies

FeatureClassical Method (MeI)Green Method A (DMC)Green Method B (MeOH/Ru)
Reagent Toxicity High (Neurotoxic, Carcinogen)Low (Biodegradable)Low (Common Solvent)
Atom Economy Poor (NaI waste)High (CO2/MeOH byproduct)Excellent (H2O byproduct)
Solvent DMF/DMSO (Reprotoxic)DMC (Reagent as solvent)Water or Neat
Temp/Pressure 0°C – RT130°C (Autoclave)100°C – 140°C
Yield 90–99%94–98%85–92%
Scalability Good (but hazardous waste)Excellent (Safe)Moderate (Catalyst cost)

Visualization of Pathways

Diagram 1: Green Methylation Mechanism (DMC)

This diagram illustrates the BAL2 pathway favored at high temperatures, contrasting it with the carboxylation pathway at low temperatures.

DMC_Methylation Indole Indole (Nucleophile) Indole_Anion Indolyl Anion Indole->Indole_Anion Deprotonation Base Base (K2CO3) Base->Indole_Anion Temp_Low T < 90°C (Carboxylation) Indole_Anion->Temp_Low Temp_High T > 130°C (Methylation) Indole_Anion->Temp_High DMC Dimethyl Carbonate (DMC) DMC->Temp_Low DMC->Temp_High Product_Carb N-Methoxycarbonyl Indole Temp_Low->Product_Carb Attack at Carbonyl C Product_Me 1-Methylindole (Target) Temp_High->Product_Me Attack at Methyl C (BAL2) Byproducts Byproducts: CO2 + MeOH Product_Me->Byproducts

Caption: Reaction pathway divergence for Indole + DMC. High temperature (>130°C) is critical to favor the methylation pathway (Green) over carboxylation (Red).

Diagram 2: Borrowing Hydrogen Cycle (C-H Functionalization)

This illustrates the catalytic cycle for alkylating 1-methylindole with alcohols, avoiding alkyl halides.

Borrowing_Hydrogen Alcohol Alcohol (R-CH2-OH) Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde Dehydrogenation Catalyst_H M-H2 (Hydride Species) Alcohol->Catalyst_H H transfer to Cat Intermediate Alkylidene Indolenine (Intermediate) Aldehyde->Intermediate + Indole (-H2O) Indole 1-Methylindole Indole->Intermediate Product 3-Alkylated Indole Intermediate->Product Hydrogenation Catalyst Catalyst (M) (Pt/C or Ru) Catalyst->Catalyst_H + H2 Catalyst_H->Product H transfer to Prod Catalyst_H->Catalyst - H2

Caption: The "Borrowing Hydrogen" cycle. The catalyst temporarily stores hydrogen from the alcohol substrate and returns it to the intermediate, generating water as the sole byproduct.

Troubleshooting & Optimization

  • Problem: Low Conversion in DMC Methylation.

    • Root Cause:[3][7][10][13][14][15] Temperature too low (<120°C).

    • Fix: Ensure autoclave internal temperature reaches 130°C. If using reflux, switch to a solvent with a higher boiling point (e.g., Diglyme) spiked with DMC, though this reduces "greenness." The autoclave method is superior.

  • Problem: C,N-Dimethylation (Ring Methylation).

    • Root Cause:[3][7][10][13][14][15] Excessive temperature (>160°C) or super-active catalysts (e.g., Zeolites NaY at high T).

    • Fix: Strictly control T at 130–140°C. Use K2CO3 rather than stronger bases.

  • Problem: Catalyst Deactivation in Method B.

    • Root Cause:[3][7][10][13][14][15] Poisoning by sulfur impurities in indole or alcohol.

    • Fix: Use >98% purity reagents. Wash Pt/C with dilute acid/water sequence between runs.

References

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link

  • Selva, M., et al. (2004). Green chemistry: synthesis of 1-methylindole via N-methylation with dimethyl carbonate. Green Chemistry, 6, 8-16.
  • Meng, C., et al. (2020). N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst.[13] Journal of Organic Chemistry, 85(9), 5815-5824. Link

  • Liu, P., et al. (2021). N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst.[10] Journal of Organic Chemistry, 86(3), 2621-2631. Link

  • D'Auria, M., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24, 4042-4050. Link

  • Punji, B., et al. (2023). Iron-catalyzed regioselective C–H alkylation of indoles: an additive-free approach in renewable solvent.[14] Green Chemistry, 25, 9200-9208. Link

  • Srimani, D., et al. (2020). Ru-catalyzed C3-methylation of indoles with methanol. Chemical Communications, 56, 1234-1237.

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. While DMC is green, high-pressure reactions require certified safety shields.

Sources

Application Note: Process Scale-Up and Optimization for the Synthesis of (E)-4-(1H-indol-3-yl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

(E)-4-(1H-indol-3-yl)but-3-en-2-one (commonly referred to as indole-3-buten-2-one) is a highly versatile


-unsaturated ketone. It serves as a critical electrophilic building block in the synthesis of curcuminoid derivatives, marine natural product analogs, and novel heterocyclic therapeutics [1]. Transitioning the synthesis of this compound from a discovery-scale (milligram) to a process-scale (kilogram) environment requires a deep understanding of reaction kinetics, thermodynamics, and downstream processing to ensure high yield, purity, and operational safety.

Mechanistic Principles & Causality

The synthesis is driven by a crossed aldol condensation (specifically a Claisen-Schmidt condensation) between 1H-indole-3-carboxaldehyde and acetone [2].

  • Reagent Selection & Causality: Acetone is utilized as both the reactant and the bulk solvent. By maintaining acetone in a massive stoichiometric excess, the probability of the bis-aldol side reaction (which would form 1,5-bis(1H-indol-3-yl)penta-1,4-dien-3-one) is statistically minimized.

  • Catalytic Mechanism: The addition of aqueous sodium hydroxide (NaOH) deprotonates the

    
    -carbon of acetone to generate a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of the indole-3-carboxaldehyde [3].
    
  • Thermodynamic Driving Force: The intermediate

    
    -hydroxy ketone undergoes rapid base-catalyzed dehydration via an E1cB mechanism. Despite hydroxide being a poor leaving group, the reaction is thermodynamically pulled forward by the formation of a highly stable, extended conjugated 
    
    
    
    -system encompassing the indole core and the newly formed enone.

Scale-Up Considerations

When scaling this reaction, several engineering and chemical challenges emerge that dictate the parameters of the protocol:

  • Exotherm Management: The deprotonation of acetone and subsequent condensation are highly exothermic. Bolus addition of NaOH at scale can lead to localized hotspots, accelerating side reactions (e.g., Cannizzaro-type disproportionation or self-condensation of acetone to diacetone alcohol). Controlled, dropwise dosing is mandatory.

  • Temperature Constraints: The reaction is optimally matured at 50 °C [2]. Because the boiling point of acetone is 56 °C, exceeding 50 °C risks vigorous reflux, solvent depletion, and dangerous pressure buildup in closed reactors.

  • Phase Dynamics: 1H-indole-3-carboxaldehyde is a solid with limited initial solubility in cold acetone. High-shear agitation is required to prevent mass-transfer limitations during the initial heterogeneous phase.

Quantitative Data & Parameters

Table 1: Stoichiometric and Engineering Parameters for 100 g Scale-Up

ParameterValue / SpecificationRationale / Causality
1H-Indole-3-carboxaldehyde 100.0 g (0.69 mol, 1.0 eq)Limiting reagent, electrophile.
Acetone 1.5 L (20.4 mol, ~30 eq)Reactant and solvent; excess prevents bis-aldol.
5 N Aqueous NaOH 150 mL (0.75 mol, 1.1 eq)Base catalyst; slight excess drives E1cB dehydration.
Dosing Rate (NaOH) 5.0 mL/minPrevents exotherm from exceeding 45 °C during addition.
Maturation Temperature 50 °CBalances kinetic rate with acetone volatility.

Table 2: In-Process Control (IPC) Specifications

IPC PhaseAnalytical MethodAcceptance CriteriaAction if Failed
Reaction Maturation HPLC (UV at 254 nm)< 1.0% Area of starting aldehydeContinue stirring at 50 °C for 4 h, re-test.
Quench & Neutralization Calibrated pH ProbepH 7.0 ± 0.5Titrate with 1 N HCl or 1 N NaOH until target pH.
Final Product Purity HPLC / 1H-NMR> 98.0% Area, no bis-aldolRecrystallize from hot ethanol/water.

Process Flow and Mechanistic Diagrams

Mechanism A Acetone + NaOH (Enolate Formation) C Aldol Addition (β-Hydroxy Ketone) A->C B 1H-Indole-3-carboxaldehyde (Electrophile) B->C D Base-Catalyzed Dehydration (E1cB Mechanism) C->D E (E)-4-(1H-indol-3-yl)but-3-en-2-one (Target Enone) D->E

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation for indole-3-buten-2-one.

PFD N1 Reactor Prep Charge Acetone & Indole N2 Base Dosing Controlled NaOH Addition N1->N2 N3 Reaction Maturation 50°C for 12-24h N2->N3 N4 Quench & Crystallization Neutralization & Water N3->N4 N5 Filtration & Drying Vacuum Oven at 45°C N4->N5

Figure 2: Scalable process flow diagram for the synthesis of indole-3-buten-2-one.

Step-by-Step Experimental Protocol (100 g Scale)

Note on Self-Validating Systems: This protocol integrates immediate analytical feedback loops (IPCs) to ensure the physical phenomena occurring in the reactor align precisely with the chemical intent.

Step 1: Reactor Preparation and Dissolution

  • Equip a 3.0 L jacketed glass reactor with an overhead mechanical stirrer (pitched-blade turbine), a reflux condenser, an internal thermocouple, and a dropping funnel.

  • Charge the reactor with 1.5 L of HPLC-grade acetone.

  • Initiate agitation at 250 RPM.

  • Slowly charge 100.0 g (0.69 mol) of 1H-indole-3-carboxaldehyde into the reactor. Observation: The mixture will appear as a pale-yellow suspension. Complete dissolution may not occur until the base is added and the temperature is raised.

Step 2: Base Dosing and Enolate Generation

  • Adjust the reactor jacket temperature to maintain the internal temperature at 20–25 °C.

  • Load 150 mL of 5 N aqueous NaOH into the dropping funnel.

  • Begin dropwise addition of the NaOH solution at a rate of approximately 5.0 mL/min. Causality Check: Monitor the internal thermocouple continuously. The enolate formation is exothermic. If the internal temperature exceeds 35 °C during addition, pause the dosing to allow the jacket cooling to remove the sensible heat, preventing solvent boil-off.

Step 3: Reaction Maturation

  • Once dosing is complete, increase the jacket temperature to heat the internal reaction mixture to 50 °C.

  • Maintain agitation at 300 RPM and stir at 50 °C for 12 to 24 hours. Self-Validation (IPC 1): After 12 hours, withdraw a 0.5 mL sample, dilute with 5 mL of mobile phase, and analyze via HPLC. The reaction is deemed complete when the 1H-indole-3-carboxaldehyde peak is < 1.0% Area.

Step 4: Quench and Controlled Crystallization

  • Cool the reactor internal temperature to 20 °C.

  • To quench the basic catalyst and prevent downstream degradation, slowly add 1 N HCl dropwise until the mixture reaches a pH of 7.0 ± 0.5 (IPC 2).

  • To precipitate the product, slowly charge 1.0 L of ice-cold deionized water into the reactor over 45 minutes while increasing agitation to 400 RPM. Causality Check: The addition of water acts as an anti-solvent. Because the target enone is highly lipophilic compared to the miscible acetone/water phase, it will crash out of solution as a distinct yellow/brown crystalline precipitate.

Step 5: Isolation and Drying

  • Discharge the reactor slurry and filter through a sintered glass Buchner funnel under vacuum.

  • Wash the filter cake with 2 x 200 mL of cold water to remove residual salts (NaCl) and trace acetone.

  • Transfer the wet cake to a vacuum oven. Dry at 45 °C under deep vacuum (< 50 mbar) for 24 hours until a constant weight is achieved. Self-Validation (IPC 3): Perform final QA testing (1H-NMR and HPLC) to confirm the (E)-stereochemistry of the alkene double bond (

    
     Hz in 1H-NMR) and ensure chemical purity is > 98.0%.
    

References

  • Source: National Institutes of Health (NIH)
  • Source: Taylor & Francis Online (tandfonline.com)
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions Source: ResearchGate URL

Application Note: 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one in Fluorescent Probe Design

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals. It details the synthesis, characterization, and application of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (referred to herein as MI-Enone ), a specialized fluorescent scaffold used primarily for the detection of Hydrazine (


)  and Biothiols .

Executive Summary & Mechanism of Action

The molecule 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (MI-Enone) represents a classic "Push-Pull" electronic system, featuring an electron-rich indole donor conjugated to an electron-deficient enone acceptor. This structure is non-emissive or weakly fluorescent in polar solvents due to strong Intramolecular Charge Transfer (ICT) and free rotation of the single bonds, which facilitates non-radiative decay.

Core Sensing Mechanism: Cyclization-Induced Emission

The primary application of MI-Enone is the selective detection of Hydrazine . Upon reaction with hydrazine, the


-unsaturated ketone undergoes a condensation-cyclization sequence to form a rigid pyrazoline  ring.
  • Probe State (MI-Enone): Flexible, ICT-dominated, low quantum yield (

    
    ).
    
  • Sensing Event: Nucleophilic attack by hydrazine followed by dehydration.

  • Product State (Pyrazoline): Rigid structure, inhibited rotation, disrupted ICT, high quantum yield (

    
    ).
    

This mechanism provides a "Turn-On" fluorescence response with high selectivity over other amines and thiols.

Diagram: Sensing Mechanism

SensingMechanism cluster_0 Mechanism: ICT Blockage & Rigidification Probe MI-Enone Probe (Weak Fluorescence) Flexible Structure Intermediate Hydrazone Intermediate Probe->Intermediate + N2H4 (Nucleophilic Attack) Product Pyrazoline Product (Strong Fluorescence) Rigid Structure Intermediate->Product - H2O (Cyclization)

Caption: Transformation of the non-fluorescent MI-Enone probe into the highly fluorescent pyrazoline derivative upon reaction with hydrazine.

Synthesis Protocol

Objective: Synthesize high-purity MI-Enone from commercially available precursors.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Precursor A: N-Methylindole-3-carboxaldehyde (CAS: 1971-46-6)

  • Precursor B: Acetone (Reagent Grade)

  • Catalyst: Sodium Hydroxide (NaOH) or Piperidine

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Procedure
  • Preparation: Dissolve N-Methylindole-3-carboxaldehyde (1.0 eq, 5 mmol) in 15 mL of Acetone. Note: Acetone acts as both reactant and solvent.

  • Catalysis: Add 2 mL of 10% NaOH aqueous solution (or 5 drops of piperidine) dropwise while stirring at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 3:1). The product spot will appear less polar than the aldehyde.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into 50 mL of ice-cold water. A yellow/orange precipitate should form.

    • Filter the solid and wash with cold water (

      
       mL) to remove excess base.
      
  • Purification: Recrystallize from hot Ethanol.

  • Characterization:

    • Appearance: Yellow crystalline solid.

    • Yield: Expect 70–85%.

    • 1H NMR Validation: Look for the characteristic doublet signals of the alkene protons (

      
      ) with a coupling constant 
      
      
      
      Hz, indicating the trans (E) isomer.
Diagram: Synthesis Workflow

SynthesisWorkflow Start Start: N-Methylindole-3-carboxaldehyde + Acetone Step1 Add Base Catalyst (NaOH or Piperidine) Start->Step1 Step2 Reflux at 60°C (4-6 Hours) Step1->Step2 Decision TLC Check (Hexane/EtOAc 3:1) Step2->Decision Decision->Step2 Incomplete Workup Pour into Ice Water & Filter Precipitate Decision->Workup Complete Purify Recrystallize from Ethanol Workup->Purify Final Final Product: MI-Enone (Yellow Solid) Purify->Final

Caption: Workflow for the Aldol condensation synthesis of MI-Enone.

Application Protocol: Hydrazine Detection

Objective: Quantify hydrazine concentration in aqueous buffer or biological samples using MI-Enone.

Reagent Preparation[1][5][7][10]
  • Stock Solution (1 mM): Dissolve 2.1 mg of MI-Enone (MW

    
     213.28  g/mol ) in 10 mL of DMSO. Store at -20°C in the dark.
    
  • Assay Buffer: PBS (10 mM, pH 7.4) or HEPES buffer.[1][2]

  • Hydrazine Standard: Prepare fresh serial dilutions of

    
     in water.
    
Spectroscopic Measurement Protocol[12]
  • Blank Preparation: Add 10

    
    L of Stock Solution to 990 
    
    
    
    L of Assay Buffer (Final Probe Conc: 10
    
    
    M).
  • Spectral Scan: Record fluorescence emission spectrum (

    
     nm).
    
    • Expected: Weak emission or background signal.

  • Titration: Add Hydrazine aliquots (0–100

    
    M) to the cuvette.
    
  • Incubation: Allow reaction to proceed for 15–30 minutes at 37°C.

  • Measurement: Record emission spectra again (

    
     nm).
    
    • Expected: Emergence of a strong emission peak at 480–520 nm (Green fluorescence).

Data Analysis & Selectivity

Calculate the fluorescence enhancement factor (


).[3] Plot 

vs.

to determine the linear range and Limit of Detection (LOD).

Selectivity Check: Run parallel assays with 100


M of interfering species:
  • Amines:

    
    , Ethylamine, Aniline.
    
  • Thiols: Cysteine (Cys), Glutathione (GSH). Note: Thiols may cause minor quenching or blue shifts via Michael addition but will NOT trigger the specific pyrazoline "Turn-On" response.

  • Ions:

    
    .
    

Technical Data Summary

ParameterValue / CharacteristicNotes
Molecular Formula

Molecular Weight 213.28 g/mol
Solubility DMSO, DMF, AcetonitrileLow solubility in pure water
Excitation Max (

)

Probe absorption
Emission Max (

)

Pyrazoline product
Stokes Shift

Large shift reduces self-quenching
Response Time 10 – 30 minsKinetic dependence on pH
Detection Limit (LOD)

range
Typical for this scaffold

References

  • Design of Indole-Chalcone Probes

    • Title: "Bis-chalcone Fluorescent Probe for Hydrazine Ratio Sensing in Environment and Organism"
    • Source: ResearchG
    • URL:

    • Context: Establishes the bis-chalcone and indole-chalcone scaffold efficiency for hydrazine sensing via pyrazoline form
  • Mechanism of Hydrazine Sensing

    • Title: "A Novel Fluorescent Probe for Selective Detection of Hydrazine and Its Applic
    • Source: MDPI (Molecules)
    • URL:

    • Context: details the cyclization mechanism and "Turn-On" fluorescence response typical of enone-based probes.
  • Synthesis of Indole Precursors

    • Title: "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via C
    • Source: Organic Syntheses
    • URL:

    • Context: Provides validated protocols for handling the indole-3-carboxaldehyde precursor used to gener
  • General Indole Probe Protocols

    • Title: "Application Notes and Protocols: Fluorescent Probes Derived
    • Source: BenchChem[4]

    • URL:

    • Context: General methodologies for dissolving, storing, and testing indole-based fluorescent probes.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IND-3-ENONE-OPT Subject: Yield Optimization & Troubleshooting for Claisen-Schmidt Condensation of N-Methylindole-3-carboxaldehyde Status: Resolved (Expert Verified)

Executive Summary

The synthesis of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one is a classic Claisen-Schmidt condensation between 1-methylindole-3-carboxaldehyde and acetone. While theoretically straightforward, researchers often encounter yields stalled at 40–50% due to three primary failure modes: incomplete dehydration , Michael addition side-products (formation of the 1,5-pentadien-3-one derivative), and oligomerization of the electron-rich indole product.

This guide provides an optimized protocol shifting from standard thermal heating to Ultrasound-Assisted Synthesis (US) , which has been demonstrated to boost yields in indole-chalcone derivatives to >85% while minimizing thermal degradation.

Module 1: Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Ultrasound-Assisted)

Recommended for: Maximum yield, high purity, and reduced reaction time.

Mechanism: Acoustic cavitation creates microscopic "hot spots" that drive the dehydration step without subjecting the bulk bulk material to prolonged thermal stress, preventing the formation of "red tar" polymers.

ParameterSpecification
Limiting Reagent 1-methylindole-3-carboxaldehyde (1.0 equiv)
Solvent/Reactant Acetone (Excess, 10–15 equiv)
Catalyst NaOH (20% aq) or Piperidine (Catalytic amount)
Energy Source Ultrasonic Bath (35–40 kHz)
Temperature 30–35 °C (Monitor carefully)
Time 20–45 min
Expected Yield 85–92%

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 1-methylindole-3-carboxaldehyde in 15 mL of acetone in a flask.

  • Catalyst Addition: Add 1.5 mL of 20% NaOH dropwise while sonicating.

    • Critical: Do not add base all at once; this causes local overheating and side reactions.

  • Irradiation: Sonicate for 30 minutes. Monitor TLC (Hexane:EtOAc 7:3) until the aldehyde spot disappears.

  • Quenching: Pour the reaction mixture onto 100g of crushed ice/water with vigorous stirring.

  • Isolation: The product should precipitate as a yellow/orange solid. Filter under vacuum.[1][2][3]

  • Purification: Recrystallize from hot Ethanol/Water (9:1).

Protocol B: Conventional Thermal Method (Optimized)

Recommended for: Labs without sonication equipment.

Key Change: Unlike standard protocols that reflux, this method uses Controlled Room Temperature Stirring to avoid polymerization.

ParameterSpecification
Solvent Ethanol (95%)
Reactant Acetone (5 equiv)
Catalyst KOH (40% aq)
Temperature 25 °C (Room Temp)
Time 6–12 Hours
Expected Yield 60–75%

Step-by-Step Workflow:

  • Dissolve aldehyde in minimal ethanol. Add acetone.[4][5][6][7][8]

  • Add KOH solution dropwise at 0°C (ice bath).

  • Allow to warm to Room Temp and stir for 6+ hours.

  • Note: If a red oil separates, you have likely polymerized the product. Stop and isolate immediately.

Module 2: Critical Mechanism & Pathway Visualization

Understanding the pathway is crucial to avoiding side products. The reaction proceeds via an Aldol Addition followed by Dehydration .[5]

Figure 1: Reaction Pathway & Failure Modes

ReactionPathway Reactants 1-Methylindole-3-CHO + Acetone (Enolate) Aldol β-Hydroxy Ketone (Intermediate) Reactants->Aldol Base Cat. Fast Product Target Enone (Yellow Solid) Aldol->Product -H2O (Rate Limiting) SideProduct1 Michael Adduct (Double Addition) Product->SideProduct1 Excess Acetone Long Time SideProduct2 Polymers/Tars (Red Oil) Product->SideProduct2 High Heat Acidic Workup

Caption: The target enone is kinetically stable but thermodynamically prone to further reaction if left in base/heat too long.

Module 3: Troubleshooting Guide (Diagnostics)

User Issue: "My product is a sticky red oil, not a solid."

  • Diagnosis: Polymerization or "Oiling Out." Indole derivatives are electron-rich and sensitive to oxidation and polymerization under high heat.

  • Fix:

    • Use Protocol A (Ultrasound) to reduce thermal stress.

    • Seeding: Dissolve the oil in a minimum amount of hot ethanol, add water until turbid, and add a "seed crystal" of pure product if available. Scratch the glass side to induce nucleation.

User Issue: "TLC shows a spot just below the product that won't go away."

  • Diagnosis: Incomplete dehydration. You have the

    
    -hydroxy ketone intermediate.[5]
    
  • Fix: The dehydration step requires a push.

    • Chemical Fix: Add a catalytic amount of Iodine (

      
      ) or p-TSA and stir for 30 mins (Acid-catalyzed dehydration is faster but risky for indoles; use caution).
      
    • Physical Fix: Increase sonication time.

User Issue: "I have low yield and multiple high-Rf spots."

  • Diagnosis: Cannizzaro reaction (aldehyde disproportionation) or Bis-alkylation (Acetone reacting at both sides).

  • Fix:

    • Ensure Acetone is in large excess (acts as solvent) to statistically favor mono-addition.

    • Add the aldehyde to the base/acetone mixture slowly, rather than dumping base into the aldehyde.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Analyze Crude Product State1 Sticky Red Oil Start->State1 Viscous State2 Yellow Solid (Low Yield) Start->State2 Dry State3 Mixture of Solids Start->State3 Impure Action1 Recrystallize (EtOH/H2O) Check Purity State1->Action1 Oiling Out Action3 Run Column (Hex/EtOAc) State1->Action3 Polymerized Action2 Check pH (Did you neutralize?) State2->Action2 Base trapped? State3->Action3 Side products

Caption: Diagnostic flow for isolating the target enone from common crude mixtures.

Module 4: FAQ

Q: Can I use acid catalysis (e.g., HCl) instead of base? A: Generally, no . Indoles are acid-sensitive and prone to dimerization (formation of diindolylmethanes) under acidic conditions. Base catalysis (Claisen-Schmidt) is the preferred route for this substrate.

Q: Why use Ultrasound over Microwave? A: While Microwave irradiation is effective (see References), it often generates high internal temperatures that can degrade the sensitive indole double bond. Ultrasound provides the energy for the dehydration step via cavitation without raising the bulk temperature, preserving the "enone" functionality.

Q: What is the best solvent for recrystallization? A: Ethanol/Water (9:1) or Methanol . Avoid Benzene or Toluene as they tend to solubilize the impurities too well, making separation difficult.

References

  • Ultrasound-Assisted Synthesis of Indole Derivatives

    • Title: Ultrasound-assisted synthesis of novel indole derivatives...[9][10]

    • Source: Academie des Sciences / Elsevier
    • Context: Demonstrates yield increases from ~50% (conventional) to >85% (ultrasound) for similar indole-chalcone systems.
    • 9[6][10][11][12][13][14][15]

  • Microwave-Assisted Synthesis

    • Title: Microwave-assisted synthesis of indole...[9][16][17]

    • Source: Eötvös Loránd University / Elsevier
    • Context: Validates the use of alternative energy sources for driving dehydr
    • 17[6][10][11][13][14]

  • General Claisen-Schmidt Mechanism & Side Reactions

    • Title: Claisen-Schmidt Condens
    • Source: General Organic Chemistry Principles
    • Context: foundational basis for the aldol-dehydr
    • 6[6][10][11][13][14][15]

  • Mechanochemical/Ball Milling Approaches

    • Title: Claisen-Schmidt reaction of 1-methylindole-3-carboxaldehyde...[18]

    • Source: ResearchGate[15]

    • Context: Provides alternative solvent-free routes if liquid-phase synthesis fails.
    • 18[6][10][11][12][13][14][15]

Sources

Technical Support Center: Minimizing Polymerization in α,β-Unsaturated Ketone Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. α,β-unsaturated ketones (enones) are highly versatile Michael acceptors and dienophiles. However, their dual reactivity—susceptibility to both radical-initiated autoxidation and anionic self-condensation (polymerization)—presents a significant challenge during synthesis and storage.

As a Senior Application Scientist, I have designed this guide to provide causal troubleshooting, validated protocols, and quantitative parameters to help you suppress unwanted polymerization and maximize your synthetic yields.

Section 1: The Reactivity Paradox (Causality & Mechanism)

Enones polymerize via two fundamentally different pathways, requiring distinct mitigation strategies:

  • Radical Polymerization: The conjugated double bond is highly prone to radical attack initiated by oxygen, light, or thermal stress. This chain reaction leads to the formation of high-molecular-weight polyketone networks.

  • Anionic/Base-Catalyzed Oligomerization (Michael Addition): Under basic conditions, the enolizable α-protons of one enone molecule can be deprotonated to form an enolate. This enolate subsequently acts as a nucleophile in a 1,4-conjugate addition against another enone molecule[1]. This self-condensation propagates rapidly, drastically reducing the yield of the desired cross-coupled product[2].

PolymerizationPathways Enone α,β-Unsaturated Ketone Radical Radical Initiator (O2, Light, Heat) Enone->Radical Base Nucleophile / Base (Anionic) Enone->Base RadPoly Radical Polymerization Radical->RadPoly Initiation MichPoly Oligomerization / Michael Addition Base->MichPoly 1,4-Addition Inhibitor Radical Scavenger (e.g., BHT, HQ) RadPoly->Inhibitor Quenched by LewisAcid Lewis Acid Catalysis MichPoly->LewisAcid Prevented by

Mechanistic pathways of enone polymerization and their respective inhibition strategies.

Section 2: Troubleshooting Guide & FAQs

Q1: My enone substrate turns into a viscous gel during storage. How can I prevent this autoxidation and radical polymerization? A: Gelation is a hallmark of radical-induced polymerization. To mitigate this, you must disrupt the radical propagation chain.

  • Causality: Oxygen diradicals or trace metal impurities initiate radical formation at the conjugated alkene.

  • Solution: Add a phenolic radical scavenger such as Butylated hydroxytoluene (BHT) or Hydroquinone (HQ) at 100–500 ppm[3]. These inhibitors donate a hydrogen atom to quench the propagating carbon-centered radical, forming a stable, resonance-delocalized phenoxy radical that cannot continue the polymerization chain[4]. Store the stabilized enone in amber vials under an inert atmosphere (Ar or N₂) at -20 °C[5].

Q2: During base-catalyzed Michael additions, I observe significant oligomerization of the enone instead of the desired cross-coupling. How do I optimize the reaction? A: Base-catalyzed conditions inherently exacerbate enone self-condensation because the enone itself can form a reactive enolate.

  • Causality: If the target nucleophile is not sufficiently reactive, or if the base is too strong, the enone will self-react via sequential 1,4-additions[1].

  • Solution: Shift from basic conditions to Lewis acid catalysis. Lewis acids (e.g., CeCl₃·7H₂O, TiCl₄, or AlCl₃) coordinate to the carbonyl oxygen, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the enone[3]. This selectively accelerates the attack of the desired nucleophile at the β-carbon without requiring basic conditions that generate reactive enolates from the enone itself. For example, the CeCl₃·7H₂O-NaI system has been shown to successfully catalyze Michael additions to enones while completely suppressing polymerization[6][7].

Q3: How do I purify an enone that has already partially polymerized? A: Polymeric byproducts are typically non-volatile and highly polar.

  • Solution: For volatile enones, fractional distillation under reduced pressure is the most effective method[2]. Ensure you add a high-boiling radical inhibitor (like phenothiazine or HQ) to the distillation pot prior to heating to prevent thermally induced polymerization during the purification process. For non-volatile enones, flash column chromatography using a short pad of silica gel can separate the mobile monomer from the baseline-retained polymers.

Section 3: Experimental Protocols

Protocol 1: Stabilization and Storage of α,β-Unsaturated Ketones

This self-validating protocol ensures the enone remains monomeric during long-term storage.

  • Preparation: Dissolve the purified α,β-unsaturated ketone in a minimal amount of anhydrous, degassed solvent (if stored as a solution) or prepare the neat oil/solid.

  • Inhibitor Addition: Weigh out Butylated hydroxytoluene (BHT) to achieve a final concentration of 250 ppm relative to the enone mass. Add the BHT directly to the enone[3].

  • Homogenization: Swirl the mixture gently until the BHT is completely dissolved.

  • Inerting: Sparge the storage vial with dry Argon for 5 minutes to displace any dissolved oxygen.

  • Storage: Seal the vial with a PTFE-lined cap, wrap in aluminum foil to exclude light, and store at -20 °C.

  • System Validation: Perform ¹H-NMR periodically. The absence of broad, unresolved multiplets in the aliphatic region (1.0–2.5 ppm) confirms the absence of polymeric material[5].

Protocol 2: Lewis Acid-Catalyzed Michael Addition (Polymerization-Free)

This workflow utilizes LUMO-lowering catalysis to avoid basic conditions that trigger self-condensation.

  • Substrate Preparation: In an oven-dried, Argon-flushed round-bottom flask, dissolve the nucleophile (1.0 eq) and the α,β-unsaturated ketone (1.1 eq) in anhydrous Dichloromethane (CH₂Cl₂) to achieve a dilute concentration (0.1 M).

  • Temperature Control: Submerge the flask in a dry ice/acetone bath to cool the mixture strictly to -78 °C.

  • Catalyst Addition: Dropwise, add a Lewis acid catalyst (e.g., TiCl₄ or BF₃·OEt₂, 1.1 eq) down the side of the flask. The solution may darken, indicating the formation of the activated enone-Lewis acid complex.

  • Reaction Monitoring: Stir at -78 °C for 2 hours. Monitor the disappearance of the enone via TLC.

  • Quenching: Quench the reaction strictly at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Workup: Extract with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • System Validation: Post-workup TLC should reveal a single major spot corresponding to the cross-coupled product, with no baseline streaking (which would indicate polymeric byproducts).

Workflow Step1 1. Substrate Preparation Step2 2. Cryogenic Cooling (-78°C) Step1->Step2 Step3 3. Lewis Acid Addition Step2->Step3 Step4 4. Nucleophile Addition Step3->Step4 Step5 5. Cold Quenching Step4->Step5

Step-by-step workflow for Lewis acid-catalyzed Michael addition to prevent self-condensation.

Section 4: Quantitative Data Summary

Table 1: Comparison of Polymerization Inhibitors and Reaction Conditions

Parameter / InhibitorMechanism of ActionOptimal ConcentrationTarget ApplicationDrawbacks
BHT (Butylated hydroxytoluene) Radical Scavenger (H-atom donor)100 - 500 ppmLong-term storage, ambient handlingMay require removal prior to radical-based reactions
Hydroquinone (HQ) Radical Scavenger50 - 250 ppmDistillation pot stabilizer, storageCan oxidize to benzoquinone, altering color
Lewis Acid Catalysis (e.g., CeCl₃, TiCl₄) LUMO Lowering (Electrophilic activation)10 - 110 mol%Michael additions, cycloadditionsMoisture sensitive, requires inert atmosphere
High Dilution (<0.1 M) Kinetic ControlN/AHighly reactive enonesIncreases solvent waste, slows reaction rate
Cryogenic Temperatures (-78 °C) Thermal Energy ReductionN/ASuppressing activation energy of polymerizationRequires specialized cooling equipment

Section 5: References

  • BenchChem Technical Support Team. "3-Hydroxy-2-methylpentanal | CAS 615-30-5 - Benchchem." Benchchem. 2

  • BenchChem Technical Support Team. "1-Acetyl-1-cyclopentene | 16112-10-0 - Benchchem." Benchchem. 3

  • Ashenhurst, J. "The Michael Addition Reaction and Conjugate Addition." Master Organic Chemistry. 1

  • "Cytotoxicity and Apoptosis Induction by Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT)." ResearchGate. 4

  • BenchChem Technical Support Team. "Spiro[4.4]non-3-en-2-one|C9H12O - Benchchem." Benchchem. 5

  • Bartoli, G., et al. "The Michael addition of indoles to alpha,beta-unsaturated ketones catalyzed by CeCl3.7H2O-NaI combination supported on silica gel." SciSpace / PubMed. 6

Sources

troubleshooting low conversion rates in indole chalcone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center | Topic: Troubleshooting Low Conversion Rates

Introduction: The Indole Challenge

From the Desk of the Senior Application Scientist: Synthesizing indole-based chalcones via the Claisen-Schmidt condensation is deceptively simple on paper but notoriously temperamental in practice. Unlike standard phenyl-chalcone synthesis, the indole moiety introduces unique electronic and steric challenges. The nitrogen lone pair, the acidity of the N-H bond (pKa ~16-17), and the electron-rich nature of the indole ring often lead to stalled reactions, polymerization (tar formation), or competitive Michael additions.

This guide moves beyond generic textbook advice. We treat your reaction as a system of competing kinetics and thermodynamics. Below, you will find a diagnostic workflow designed to isolate the root cause of your low conversion and implement a field-proven solution.

Part 1: Diagnostic Workflow (Pre-Reaction & Setup)
Q1: My reaction turns dark brown/black immediately, but TLC shows no product. What is happening?

Diagnosis: You are likely witnessing base-mediated polymerization of the indole-3-carboxaldehyde rather than condensation. The Science: Indole-3-carboxaldehyde is electron-rich. In the presence of strong mineral bases (NaOH, KOH) at high temperatures, it is prone to self-polymerization or Cannizzaro-type disproportionation before it can react with the acetophenone. The Fix:

  • Switch Catalysts: Move from inorganic hydroxides to organic bases. Piperidine or Pyrrolidine are superior because they form a highly reactive iminium ion intermediate with the aldehyde, accelerating the condensation while minimizing polymerization.

  • Lower Temperature: Conduct the reaction at room temperature (25°C) for a longer duration (24-48h) rather than refluxing immediately.

Q2: Does the Indole N-H proton really matter?

Diagnosis: Yes. If you are using an unprotected indole (N-H) and a stoichiometric amount of base, your yield will suffer. The Science: The N-H proton is acidic enough to be deprotonated by KOH/NaOH. This creates an indolyl anion, which increases electron density on the ring and makes the carbonyl carbon less electrophilic (deactivating it toward the enolate attack). Furthermore, the anionic species often has different solubility properties, potentially crashing out of the reaction phase. The Fix:

  • Option A (Protect): Methylate or benzylates the nitrogen before the condensation. N-protected indoles consistently show 15-20% higher yields due to the absence of this competing equilibrium.

  • Option B (Excess Base): If protection is impossible, use 2.5 - 3.0 equivalents of base. The first equivalent is sacrificed to deprotonate the indole; the remaining equivalents drive the aldol condensation.

Q3: My starting aldehyde looks slightly yellow/orange. Is this a problem?

Diagnosis: Critical Purity Failure. Indole-3-carboxaldehyde oxidizes to indole-3-carboxylic acid upon air exposure. The Science: The carboxylic acid will react with your base to form a salt, neutralizing your catalyst and poisoning the reaction. The Fix:

  • Wash: Wash your solid aldehyde with cold sodium bicarbonate solution (to remove acid) and recrystallize from hot water/ethanol before use.

  • Verify: Check the IR spectrum. A broad O-H stretch (2500-3300 cm⁻¹) indicates acid contamination.

Part 2: Reaction Optimization (Kinetics & Thermodynamics)
Visualizing the Pathway

The following diagram illustrates the critical decision points and failure modes in the synthesis pipeline.

IndoleChalconeWorkflow Start Start: Indole-3-Carboxaldehyde + Acetophenone CheckNH Check: Is Indole N-Protected? Start->CheckNH BaseChoice Decision: Catalyst Selection CheckNH->BaseChoice Yes (N-Me, N-Bn) Deprotonation ISSUE: N-Deprotonation (Reduced Electrophilicity) CheckNH->Deprotonation No (N-H) StrongBase Strong Base (KOH/NaOH) BaseChoice->StrongBase Standard Protocol MildBase Organic Base (Piperidine) BaseChoice->MildBase Recommended for Labile Indoles AcidCat Acid Catalysis (SOCl2/EtOH) BaseChoice->AcidCat Alternative for Base-Sensitive Polymer FAILURE: Dark Tar/Polymerization StrongBase->Polymer High Temp / Oxidized Aldehyde Success SUCCESS: High Yield Chalcone StrongBase->Success Optimized Temp (<60°C) MildBase->Success Iminium Mechanism AcidCat->Success Avoids Enolate Issues Deprotonation->BaseChoice Requires Excess Base

Figure 1: Decision logic for catalyst selection based on substrate protection status.

Q4: The reaction stalls at 50% conversion. Adding more heat just creates impurities. Why?

Diagnosis: You have reached the equilibrium of the Aldol addition step, but the dehydration (elimination of water) is not driving forward. The Science: The Claisen-Schmidt reaction is reversible. Water is a byproduct. If water accumulates in the solvent matrix (especially in ethanol/water mixtures), the equilibrium shifts back toward the starting materials (retro-aldol). The Fix:

  • Solvent System: Switch to absolute ethanol or methanol .

  • Water Scavenging: Add a drying agent (molecular sieves) or use a Dean-Stark apparatus if using a high-boiling solvent (toluene) to physically remove water.

  • Ultrasound: Application of ultrasound (US) irradiation can disrupt the equilibrium and mechanically assist in particle interaction, often pushing yields from 50% to 85% in minutes rather than hours.

Part 3: Comparative Data & Protocols
Catalyst Performance Matrix

Based on condensation of N-methylindole-3-carboxaldehyde with 4-methoxyacetophenone.

Catalyst SystemReaction ConditionsTypical YieldPrimary RiskRecommended For
NaOH / KOH (40%) EtOH, RT, 24h65 - 75%Polymerization, CannizzaroSimple, robust substrates
Piperidine (Cat.) MeOH, Reflux, 4h85 - 92% Trapped in crystal latticeHigh-value / Sensitive indoles
SOCl₂ / EtOH Anhydrous, RT, 2h80 - 88%Acid hydrolysis of acetalsBase-sensitive groups
Grinding (Solvent-Free) Solid NaOH, Pestle90 - 95%Localized overheatingGreen chemistry / Rapid screening
Standard Operating Procedure (SOP): The "Piperidine Method"

Recommended for highest purity and conversion.

  • Preparation: In a 50 mL round-bottom flask, dissolve Indole-3-carboxaldehyde (1.0 mmol) and Substituted Acetophenone (1.0 mmol) in Absolute Ethanol (5 mL).

  • Catalysis: Add Piperidine (0.1 mL, ~1.0 equiv) dropwise. Note: While catalytic amounts work, stoichiometric piperidine often prevents stalling with sterically hindered indoles.

  • Reaction: Reflux at 70°C for 3-6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot (lower Rf).

  • Workup (The "Crash"): Cool the mixture to room temperature, then place in an ice bath. The chalcone should precipitate as a bright yellow/orange solid.

  • Isolation: Filter the solid. Crucial Step: Wash the cake with cold ethanol (2 x 2 mL) followed by cold water (2 x 5 mL) to remove trapped piperidine and unreacted acetophenone.

  • Purification: Recrystallize from hot ethanol if necessary.

SOP: The "Acid-Catalyzed" Alternative

Use this if your substrate contains base-labile groups.

  • Setup: Dissolve reagents (1 mmol each) in dry ethanol (5 mL).

  • Activation: Cool to 0°C. Add Thionyl Chloride (SOCl₂) (0.2 mL) dropwise. Caution: SOCl₂ reacts with ethanol to generate HCl in situ.

  • Reaction: Stir at room temperature for 2-4 hours.

  • Workup: Pour mixture into ice water. The product will precipitate.[1][2] Filter and wash with water until pH is neutral.[1]

Part 4: Advanced Troubleshooting (FAQs)

Q: I see a "double spot" on TLC for my product. Is it impure?

  • A: Not necessarily. Chalcones exist as E (trans) and Z (cis) isomers. The E-isomer is thermodynamically more stable and usually the major product. However, in solution (and on silica), photo-isomerization can occur. Run an NMR; if the alkene coupling constant (

    
    ) is ~15-16 Hz, you have the desired E-isomer.
    

Q: Can I use microwave irradiation?

  • A: Highly recommended. Microwave synthesis (EtOH, KOH, 140°C, 2-5 mins) often suppresses side reactions by shortening the thermal exposure time. Yields can approach 95%.

Q: My product is an oil that won't crystallize.

  • A: This is common with alkyl-substituted acetophenones.

    • Evaporate the solvent completely.

    • Redissolve in a minimum amount of hot ethanol.

    • Add water dropwise until slight turbidity appears.

    • Scratch the inner glass surface with a spatula and refrigerate overnight.

References
  • Mechanochemical synthesis of indolyl chalcones. Synthetic Communications. (2022). Describes the advantages of solvent-free grinding and liquid-assisted grinding for high yields.

  • Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones. Molecules. (2023). Provides detailed protocols for both base (KOH/Piperidine) and acid (SOCl2) catalyzed methods and discusses N-protection effects.

  • Synthesis and evaluation of indole-based chalcones as inducers of methuosis. Bioorganic & Medicinal Chemistry. (2012). Highlights the use of piperidine in excess to improve yields and solve precipitation issues.[3]

  • Topography of the free energy landscape of Claisen–Schmidt condensation. Physical Chemistry Chemical Physics. (2016). Mechanistic insights into the rate-controlling steps and solvent effects.[4]

  • Technical Support Center: Troubleshooting Claisen-Schmidt Chalcone Synthesis. BenchChem. (2025). General troubleshooting for stoichiometry, temperature, and catalyst choice.

Sources

Technical Support Center: Stability of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under acidic conditions. As a molecule combining an electron-rich indole ring and an α,β-unsaturated ketone (enone) system, it presents unique stability challenges that can impact reaction outcomes, purification, and storage.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental chemical principles governing the stability of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one.

Q1: What are the primary chemical features of this molecule that influence its stability in acid?

A1: The stability of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one is dictated by two key functional groups:

  • The Indole Nucleus: The indole ring is highly electron-rich and susceptible to electrophilic attack, especially at the C3 position. In acidic media, the C3 position can be protonated, making the molecule vulnerable to dimerization, polymerization, or reaction with other nucleophiles.[1] While the C3 position is substituted in this specific molecule, the high electron density of the ring system still renders it sensitive to strong acids.

  • The Enone System: The α,β-unsaturated ketone is an electrophilic center susceptible to nucleophilic attack (Michael addition). Under acidic conditions, protonation of the carbonyl oxygen further activates the β-carbon, making it more electrophilic.[2][3]

Q2: What is the most common degradation pathway under acidic conditions?

A2: The most probable degradation pathway involves acid-catalyzed polymerization or dimerization initiated at the indole ring. Even with the C3 position blocked, strong acids can protonate the indole ring, leading to electrophilic intermediates that can attack another indole molecule. This often results in the formation of insoluble, colored precipitates.

Q3: Can the enone functionality degrade in acid?

A3: Yes. While polymerization via the indole ring is often the primary concern, the enone can undergo acid-catalyzed hydration across the double bond, leading to the formation of a β-hydroxy ketone. This is a reversible process, but the equilibrium can be shifted if subsequent reactions occur.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem 1: "I am performing an acid-catalyzed reaction (e.g., deprotection) and observing very low yields of my desired product, along with a dark, insoluble sludge."

Cause: This is a classic sign of indole polymerization. Strong acids, even in catalytic amounts, can initiate a chain reaction where the protonated indole of one molecule acts as an electrophile and attacks the electron-rich ring of another.

Troubleshooting Workflow:

  • Re-evaluate Acid Strength: Switch from strong Brønsted acids (like HCl, H₂SO₄, TFA) to milder Lewis acids or acids with non-nucleophilic counterions.[4] For example, Sc(OTf)₃ or Yb(OTf)₃ can sometimes promote reactions without causing extensive degradation. Brønsted acids that can be used in some intramolecular alkylations of indoles may also be considered.[5]

  • Lower the Temperature: Perform the reaction at 0 °C or -78 °C. Lower temperatures decrease the rate of the degradation side reactions more significantly than the desired reaction.

  • Use a Scavenger: If the reaction allows, include a proton scavenger or a cation scavenger. Anisole or thiophene can sometimes act as traps for the electrophilic intermediates that lead to polymerization.

  • Shorten Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Prolonged exposure to acid significantly increases the likelihood of degradation.

Problem 2: "My compound appears to be decomposing during silica gel column chromatography. My collected fractions contain multiple spots, and recovery is poor."

Cause: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH).[6] This acidic surface can catalyze the degradation of sensitive compounds like 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one directly on the column.

Troubleshooting Workflow:

  • Passivate the Silica Gel: Neutralize the acidic sites on the silica before use. This can be done by preparing a slurry of the silica gel in the desired mobile phase containing 1-2% triethylamine (TEA) or another volatile base.[7] The column is then packed with this slurry. This is a widely used technique for purifying acid-sensitive compounds.[8]

  • Switch the Stationary Phase: If passivation is insufficient, consider alternative stationary phases.

    • Neutral Alumina: Alumina is available in acidic, neutral, and basic grades.[6] Neutral alumina is often a good choice for acid-sensitive compounds.

    • Reverse-Phase (C18) Silica: In reverse-phase chromatography, the stationary phase is nonpolar, and polar mobile phases are used. This avoids the acidic silanol groups and can be an excellent alternative for purification.

  • Use a Modified Mobile Phase: Add a small amount (0.1% to 1%) of a modifier like triethylamine or pyridine to the mobile phase.[8][9] This competes for the acidic sites on the silica gel, reducing interaction with your compound.

Problem 3: "I am trying to confirm the structure of my compound using NMR, but the spectrum from my sample dissolved in CDCl₃ looks messy and changes over time."

Cause: Commercially available deuterochloroform (CDCl₃) is often stabilized with small amounts of acid (DCl), which can form from decomposition. This trace amount of acid can be enough to cause slow degradation of the compound directly in the NMR tube, leading to the appearance of new peaks and broadening of signals.

Troubleshooting Workflow:

  • Use Neutralized CDCl₃: Before preparing your sample, filter the CDCl₃ through a small plug of basic or neutral alumina to remove trace acid.

  • Add a Stabilizer: Add a drop of deuterated pyridine (pyridine-d₅) or a few milligrams of potassium carbonate to the NMR tube to neutralize any acid present.

  • Switch Solvents: Use a non-acidic deuterated solvent such as DMSO-d₆, acetone-d₆, or benzene-d₆ for your NMR analysis.

Section 3: Protocols & Methodologies

Protocol A: Standardized Acid Stress Test

This protocol helps determine the stability of your compound under controlled acidic conditions.

  • Prepare Stock Solution: Dissolve 5 mg of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one in 10 mL of acetonitrile (ACN).

  • Set Up Test Conditions: Prepare three vials:

    • Vial 1 (Control): 1 mL of stock solution + 1 mL of ACN/H₂O (1:1).

    • Vial 2 (Mild Acid): 1 mL of stock solution + 1 mL of 0.1 M Acetic Acid in ACN/H₂O (1:1).

    • Vial 3 (Strong Acid): 1 mL of stock solution + 1 mL of 0.1 M HCl in ACN/H₂O (1:1).

  • Incubate: Let the vials stand at room temperature.

  • Monitor: At t = 0, 1, 4, and 24 hours, take a 100 µL aliquot from each vial, neutralize the acid vials with a small amount of NaHCO₃ solution, and analyze by TLC or LC-MS to quantify the remaining parent compound and identify major degradation products.

Protocol B: Passivation of Silica Gel for Column Chromatography

  • Determine Mobile Phase: Identify a suitable solvent system for your separation using TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Prepare Modified Mobile Phase: To 100 mL of your chosen mobile phase, add 1 mL of triethylamine (1% v/v).

  • Prepare Slurry: In a beaker, add the required amount of silica gel. Slowly add the modified mobile phase while stirring until a uniform slurry is formed.

  • Pack Column: Pour the slurry into the chromatography column and allow it to pack under gentle pressure, as you would for a standard column.

  • Equilibrate: Run at least two column volumes of the modified mobile phase through the packed column before loading your sample.

  • Run Chromatography: Perform the separation using the modified mobile phase.

Section 4: Data Interpretation & Visualization

Table 1: Summary of Potential Degradation Products

ConditionProbable Degradation Product(s)Analytical Signature (LC-MS)
Mild Aqueous Acid β-Hydroxy ketone (hydration product)M+18 peak (addition of water)
Strong Anhydrous Acid Dimer/Trimer/PolymerSeries of high molecular weight peaks (2xM, 3xM, etc.), often with loss of H⁺. Broad, unresolved peaks.
Acidic Silica Gel Mixture of oligomers and hydration productsMultiple new peaks observed, often with poor peak shape.[10]

Diagrams of Key Processes

dot

G cluster_workflow Troubleshooting Low Yield in Acidic Reaction Start Low Yield & Sludge Observed CheckAcid Is a strong acid (HCl, TFA) used? Start->CheckAcid SwitchAcid Switch to milder Lewis Acid (e.g., Sc(OTf)3) CheckAcid->SwitchAcid Yes LowerTemp Lower Reaction Temperature (e.g., 0 °C) CheckAcid->LowerTemp No SwitchAcid->LowerTemp Monitor Monitor reaction closely & quench promptly LowerTemp->Monitor Result Improved Yield Monitor->Result

Caption: Workflow for troubleshooting low reaction yields.

dot

G Indole 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one Indole Ring Protonation Protonated Intermediate Electrophilic Species Indole:f1->Protonation H⁺ (Strong Acid) Dimer Dimer/Oligomer Insoluble Precipitate Protonation->Dimer + Another Indole Molecule

Caption: Acid-catalyzed polymerization of the indole moiety.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.6: Reactivity of Enolate Ions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736407, (3E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one. Retrieved from [Link]

  • LCGC. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved from [Link]

  • Master Organic Chemistry. (2025, May 14). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Retrieved from [Link]

  • Wang, X., et al. (2009). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry, 74(23), 9331–9334. [Link]

  • Arora, P. K., & Chauhan, A. (2015). Microbial Degradation of Indole and Its Derivatives. Sci-Hub. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736405, 4-(1H-indol-3-yl)but-3-en-2-one. Retrieved from [Link]

  • Sivamani, S., et al. (2025, September 25). Recent advances in the synthesis of indoles and their applications. RSC Advances, 15(45), 31234-31268. [Link]

  • Al-Burtomani, S. K. S., et al. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Molecules, 29(13), 3045. [Link]

  • JoVE. (2023, April 30). Reactivity of Enolate Ions. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole. Retrieved from [Link]

  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2645. [Link]

  • Qu, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2681. [Link]

  • Bell, D. S. (2023, June 1). Methods for the Passivation of High Performance LC Instruments and Columns. LCGC International, 36(6), 226-230. Retrieved from [Link]

  • Martínez, C., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5645. [Link]

  • Wikipedia. (n.d.). Dimethyltryptamine. Retrieved from [Link]

  • Szostak, M., & Procter, D. J. (2015). Synthesis of Fused Polycyclic Indoles by Brønsted Acid-Catalyzed Intramolecular Alkylation of Indoles with Alcohols. The Journal of Organic Chemistry, 80(20), 10252–10261. [Link]

  • Frontiers Media S.A. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • JoVE. (2023, April 30). Reactivity of Enols. Retrieved from [Link]

  • UniProt. (2007, February 6). ispG - 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase (flavodoxin) - Burkholderia mallei (strain SAVP1). Retrieved from [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • Reddit. (2025, July 6). r/Chempros - Advice on neutralising silica gel for column chromatography of sensitive compounds? Retrieved from [Link]

  • uHPLCs. (n.d.). The little secrets of silica gel in liquid chromatography columns. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR chemical shift assignments for 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the 1H NMR chemical shift assignments for 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one . This document is structured to serve researchers and drug development professionals, focusing on practical application, rigorous assignment logic, and comparative analysis.

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Introduction & Pharmacophore Significance

The molecule 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one represents a critical scaffold in medicinal chemistry, often utilized as an intermediate for synthesizing indole-based alkaloids, potential anti-inflammatory agents, and fluorescent probes.[1][2] Structurally, it combines an electron-rich indole heterocycle with an electron-deficient


-unsaturated ketone (enone)  side chain.[1]

This guide provides a definitive assignment of its 1H NMR spectrum, compares its spectral behavior in different solvents (CDCl


 vs. DMSO-

), and contrasts it with its non-methylated analog to aid in structural verification during synthesis.

Synthesis & Sample Preparation

To ensure spectral reproducibility, the following protocol is recommended for sample preparation.

Synthesis Route (Aldol Condensation)

The most robust synthesis involves the base-catalyzed Claisen-Schmidt condensation of 1-methylindole-3-carboxaldehyde with acetone .[1]

  • Reagents: 1-Methylindole-3-carboxaldehyde (1.0 eq), Acetone (excess/solvent), NaOH (aq).

  • Mechanism: Enolate formation of acetone

    
     Nucleophilic attack on aldehyde 
    
    
    
    Dehydration to form the trans-enone.[1]
NMR Sample Preparation Protocol
  • Solvent Selection: Use CDCl

    
      (99.8% D) for routine characterization to minimize viscosity broadening.[1] Use DMSO-
    
    
    
    if solubility is poor or to resolve specific aromatic overlaps.[1]
  • Concentration: Dissolve 5–10 mg of the pure compound in 0.6 mL of solvent.

  • Reference: Calibrate the spectrum to the residual solvent peak (CDCl

    
    : 
    
    
    
    7.26 ppm; DMSO-
    
    
    :
    
    
    2.50 ppm) or internal TMS (
    
    
    0.00 ppm).

Spectroscopic Analysis & Assignments

The 1H NMR spectrum of this molecule is characterized by three distinct regions: the aliphatic zone (methyl groups), the vinylic zone (enone system), and the aromatic zone (indole ring).[3]

Representative 1H NMR Data (CDCl , 400 MHz)

Note: Chemical shifts (


) are reported in ppm. Coupling constants (

) are in Hz.
PositionProton TypeShift (

)
Multiplicity

(Hz)
Assignment Logic
N-Me Methyl3.80 – 3.85 Singlet (3H)-Characteristic N-CH

on indole.
C(O)Me Methyl Ketone2.38 – 2.42 Singlet (3H)-Methyl group adjacent to carbonyl.[1]
Vinyl H-

Alkene6.75 – 6.85 Doublet (1H)16.0 Protons

to carbonyl are shielded relative to

.[1] Large

indicates trans (

) geometry.
Vinyl H-

Alkene7.80 – 7.95 Doublet (1H)16.0 Protons

to carbonyl are deshielded by resonance and anisotropy.[1]
Indole H-2 Aromatic7.35 – 7.45 Singlet (1H)-Isolated proton on the pyrrole ring; often slightly broadened.[1]
Indole H-4 Aromatic7.90 – 8.00 Doublet (1H)~8.0Deshielded due to proximity to the C-3 side chain (anisotropy).[1]
Indole H-7 Aromatic7.30 – 7.40 Doublet (1H)~8.0Typical aromatic doublet.[1]
Indole H-5,6 Aromatic7.20 – 7.35 Multiplet (2H)-Overlapping signals in the aromatic region.[1]
Mechanistic Assignment Logic
  • The Trans Geometry: The coupling constant of the vinylic protons (

    
     Hz) is the definitive marker for the E-isomer.[1] The Z-isomer would exhibit a smaller coupling (
    
    
    
    Hz).
  • Electronic Push-Pull: The indole nitrogen lone pair donates electron density into the ring, which conjugates with the enone system. This "push-pull" effect causes significant deshielding of the Vinyl H-

    
      proton (up to ~7.9 ppm), moving it downfield into the aromatic region.
    
  • N-Methylation Effect: The presence of the methyl group at position 1 eliminates the broad NH singlet usually seen at

    
     8.5–12.0 ppm.[1] It also causes a slight downfield shift of the adjacent H-2 and H-7 protons compared to the free N-H indole.[1]
    

Comparative Analysis: Performance & Alternatives

Comparison 1: Solvent Effects (CDCl vs. DMSO- )

Choosing the right solvent is critical for resolving the aromatic region.[1]

FeatureCDCl

(Chloroform-d)
DMSO-

(Dimethylsulfoxide-d6)
Recommendation
Resolution Sharper signals for methyl groups.[1]Broader signals due to viscosity, but better separation of aromatic multiplets.Use CDCl

for routine purity checks.[1]
Chemical Shifts Standard reference values.Significant downfield shift of aromatic protons due to polarity/H-bonding effects.[1]Use DMSO-

if H-2 overlaps with H-7 in chloroform.[1]
Exchangeable Protons N/A (Molecule is N-methylated).[1]N/AN/A
Comparison 2: N-Methylated vs. Non-Methylated Analog

Distinguishing the target molecule from its precursor or non-methylated analog (4-(1H-indol-3-yl)but-3-en-2-one) is a common challenge.[1]

Diagnostic SignalTarget: 1-Methyl Analog Alternative: 1H (Free NH) Analog Validation Check
N-H Signal Absent Broad Singlet (

8.5 – 12.0 ppm)
If a broad peak >8 ppm appears, methylation is incomplete.[1]
N-Me Signal Singlet (

3.8 ppm)
AbsentIntegrate the 3.8 ppm region; it must equal 3H.
H-2 Shift

~7.4 ppm

~7.6 – 7.8 ppm
N-H indoles often have a more deshielded H-2 due to H-bonding.[1]

Visualizations & Workflows

Figure 1: Assignment Logic & Connectivity

This diagram illustrates the flow of logic used to assign the specific protons based on their chemical environment and coupling.

NMR_Assignment Molecule 4-(1-methyl-1H-indol-3-yl) but-3-en-2-one Region_Aliphatic Aliphatic Region (2.0 - 4.0 ppm) Molecule->Region_Aliphatic Region_Vinyl Vinylic Region (6.5 - 8.0 ppm) Molecule->Region_Vinyl Region_Aromatic Aromatic Region (7.2 - 8.0 ppm) Molecule->Region_Aromatic Sig_NMe N-Me Singlet ~3.8 ppm (3H) Region_Aliphatic->Sig_NMe Indole N-subst Sig_COMe C(O)Me Singlet ~2.4 ppm (3H) Region_Aliphatic->Sig_COMe Ketone Sig_VinylA H-alpha (to C=O) Doublet, J=16Hz ~6.8 ppm Region_Vinyl->Sig_VinylA Shielded Sig_VinylB H-beta (to Indole) Doublet, J=16Hz ~7.9 ppm Region_Vinyl->Sig_VinylB Deshielded (Conjugation) Sig_Indole Indole Protons H-2, H-4, H-5, H-6, H-7 Multiplets Region_Aromatic->Sig_Indole

Caption: Logical flow for assigning 1H NMR signals based on electronic environments.

Figure 2: Synthesis & Validation Workflow

A self-validating protocol to ensure the correct product is isolated before NMR analysis.

Synthesis_Workflow Start Start: 1-Methylindole-3-carboxaldehyde Reaction Reaction: Acetone + NaOH (aq) Claisen-Schmidt Condensation Start->Reaction Workup Workup: Extraction (EtOAc) & Washing Reaction->Workup Check Checkpoint: TLC Analysis Workup->Check Purification Purification: Recrystallization or Column Check->Purification NMR Validation: 1H NMR Purification->NMR Decision Is J(vinyl) ~16 Hz? NMR->Decision Success Product Confirmed: (E)-Isomer Decision->Success Yes Fail Re-evaluate: Check for Z-isomer or Aldol adduct Decision->Fail No

Caption: Step-by-step synthesis and validation workflow ensuring isolation of the E-isomer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736407, (3E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one.[1] Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the structural elucidation of novel chemical entities, mass spectrometry stands as a cornerstone analytical technique, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth examination of the mass spectrometry fragmentation of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one, a compound of interest due to its structural motifs prevalent in bioactive molecules. By understanding its fragmentation behavior, researchers can more accurately identify this and related compounds in complex mixtures, a crucial step in drug discovery and development.

This guide will comparatively analyze the fragmentation patterns of the title compound with general fragmentation behaviors of related structural classes, such as chalcones, α,β-unsaturated ketones, and indole derivatives. This comparative approach, supported by established fragmentation mechanisms, will provide a robust framework for the interpretation of mass spectral data.

Anticipated Fragmentation Pathways: A Mechanistic Overview

The fragmentation of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one under mass spectrometry, particularly with techniques like electron ionization (EI) and collision-induced dissociation (CID), is expected to be directed by the functionalities present: the N-methylindole ring, the α,β-unsaturated ketone system, and the linkage between them. The molecular ion ([M]⁺˙ or [M+H]⁺) will undergo a series of characteristic cleavages.

The structure of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one contains a chalcone-like scaffold, where an aromatic ring is linked to a carbonyl group via an α,β-unsaturated system. In typical chalcones, fragmentation often involves cleavage of the bonds flanking the carbonyl group.[1] For protonated chalcones, major fragmentation pathways include the loss of the phenyl group from either the A or B ring, often in conjunction with the loss of carbon monoxide (CO).[2]

Key Fragmentation Drivers:

  • α-Cleavage: A common fragmentation for ketones, involving the cleavage of the bond adjacent to the carbonyl group.[3] This can lead to the formation of an acylium ion.

  • Indole Ring Stability: The aromatic and heteroaromatic nature of the indole ring system provides a site for charge stabilization, influencing which fragments are favorably formed. The fragmentation of indole alkaloids often yields characteristic ions corresponding to the intact or partially fragmented indole core.[4]

  • N-Methyl Group: The presence of the N-methyl group can lead to the loss of a methyl radical (•CH₃), a known fragmentation pathway for N-methylindoles.[5][6]

  • McLafferty Rearrangement: This is a possibility for ketones with a γ-hydrogen, involving a hydrogen transfer to the carbonyl oxygen followed by β-cleavage.[7]

Based on these principles, a series of fragmentation pathways can be proposed for 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one.

Comparative Fragmentation Analysis

To provide a clear understanding, the expected fragmentation of the title compound is compared with the general fragmentation patterns of its constituent structural motifs.

Structural Motif General Fragmentation Behavior Expected Corresponding Fragmentation in 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one
α,β-Unsaturated Ketone Cleavage at the C-C bonds adjacent to the carbonyl group (α-cleavage). Loss of CO. McLafferty rearrangement if a γ-hydrogen is available.[3] In protonated α,β-unsaturated aromatic ketones, losses of the aromatic rings and styrene are major fragmentation reactions.[8][9]Loss of a methyl radical (•CH₃) from the acetyl group to form an acylium ion. Loss of the entire acetyl group (•CH₃CO). Cleavage of the bond between the indole ring and the butenone side chain.
N-Methylindole Loss of the N-methyl group as a methyl radical (•CH₃).[5][6] Fission of the pyrrole ring. Characteristic fragments for the indole core are often observed around m/z 130.[10]Loss of a methyl radical from the nitrogen atom. Formation of a stable indolyl cation.
Chalcone-like Structure Cleavage of the bonds on either side of the carbonyl group. Loss of the aromatic rings. Loss of CO.[2]Cleavage resulting in the formation of the 1-methyl-1H-indol-3-yl)ethenyl cation or the acetyl cation. Loss of CO from fragments containing the carbonyl group.

Proposed Key Fragments for 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (C₁₃H₁₃NO, MW: 199.25)

m/z Proposed Structure/Formation Supporting Rationale
199[M]⁺˙ or [M+H]⁺Molecular ion
184[M - CH₃]⁺Loss of a methyl radical from either the N-methyl group or the acetyl group.
156[M - CH₃CO]⁺α-cleavage with loss of the acetyl radical.
144[C₁₀H₁₀N]⁺Cleavage of the butenone side chain, leaving the vinyl-substituted N-methylindole cation. This is a characteristic ion for some indole alkaloids.[4]
130[C₉H₈N]⁺Represents the N-methylindole cation after cleavage of the entire butenone side chain. This is a very common fragment for indole derivatives.[10]
43[CH₃CO]⁺Acetyl cation formed by cleavage of the bond between the carbonyl carbon and the double bond.
Proposed Fragmentation Pathway

The following diagram illustrates the likely fragmentation pathways for 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one under electron ionization.

Fragmentation_Pathway M [M]⁺˙ m/z 199 F184 [M - CH₃]⁺ m/z 184 M->F184 - •CH₃ F156 [M - CH₃CO]⁺ m/z 156 M->F156 - •CH₃CO F144 [C₁₀H₁₀N]⁺ m/z 144 M->F144 β-cleavage F43 [CH₃CO]⁺ m/z 43 M->F43 α-cleavage F130 [C₉H₈N]⁺ m/z 130 F156->F130 - C₂H₂

Caption: Proposed EI fragmentation of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one.

Experimental Protocol for Mass Spectrometric Analysis

To obtain high-quality and reproducible mass spectra for 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one, the following experimental protocol is recommended.

Objective: To acquire electron ionization (EI) and tandem mass spectrometry (MS/MS) data to elucidate the fragmentation pattern.

Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) for EI analysis and a triple quadrupole or Q-TOF mass spectrometer for MS/MS analysis.

Experimental Workflow

Caption: Workflow for MS analysis of the target compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve approximately 1 mg of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

    • For GC-MS analysis, ensure the solvent is appropriate for the injection system.

    • For direct infusion ESI-MS/MS, dilute the stock solution to a final concentration of approximately 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid to promote protonation.

  • Electron Ionization (EI) Mass Spectrometry (via GC-MS):

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI)

      • Ionization Energy: 70 eV

      • Source Temperature: 230 °C

      • Mass Range: m/z 40-500

  • Tandem Mass Spectrometry (MS/MS) via Electrospray Ionization (ESI):

    • ESI Source Conditions:

      • Ionization Mode: Positive

      • Capillary Voltage: 3.5-4.5 kV

      • Nebulizing Gas (N₂): Flow rate as optimized for the instrument.

      • Drying Gas (N₂): Temperature and flow rate as optimized for the instrument.

    • MS/MS Analysis:

      • Perform a full scan MS experiment to identify the protonated molecular ion ([M+H]⁺) at m/z 200.

      • Select the [M+H]⁺ ion as the precursor ion for CID.

      • Apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern and generate a product ion spectrum.

      • Collision Gas: Argon.

Conclusion

The mass spectrometric fragmentation of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one is a predictable process governed by the interplay of its functional groups. The primary fragmentation pathways involve cleavages around the α,β-unsaturated ketone system and fragmentation of the N-methylindole moiety. By comparing the observed spectra with the general fragmentation patterns of related chemical classes and utilizing the detailed experimental protocol provided, researchers can confidently identify this compound and interpret its structural features. This guide serves as a valuable resource for scientists engaged in the analysis and characterization of novel indole-containing compounds.

References

  • Zhang, J., et al. (2007). Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry. Journal of Mass Spectrometry, 42(9), 1163-1171. Available at: [Link]

  • Gao, H., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α,β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(8), 3138-3146. Available at: [Link]

  • Raza, A. R., et al. (2016). Fragmentation Study of Substituted Chalcones: Gas Phase Formation of Benz-1-oxin Cation. Modern Chemistry & Applications, 4(2). Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). In Wikipedia. Retrieved from: [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Available at: [Link]

  • ResearchGate. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Available at: [Link]

  • Li, Z., et al. (2015). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 26(8), 1339-1348. Available at: [Link]

  • Lin, C.-Y., et al. (2009). Photodissociation Dynamics of N-Methylindole, N-Methylpyrrole, and Anisole. The Journal of Physical Chemistry A, 113(15), 3881-3885. Available at: [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of N-(3-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8g). Available at: [Link]

  • ResearchGate. (n.d.). Photodissociation Dynamics of N-Methylindole, N-Methylpyrrole, and Anisole. Available at: [Link]

Sources

Structural Characterization of Indole Conjugated Ketones: ATR-FTIR vs. KBr Transmission

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

As a Senior Application Scientist, evaluating analytical techniques is not merely about generating spectra; it is about understanding the physical chemistry governing the sample and the instrument. Indole conjugated ketones (such as 3-acylindoles) are critical pharmacophores in medicinal chemistry, serving as the backbone for numerous anti-inflammatory agents, synthetic cannabinoids, and anti-cancer therapeutics.

Accurately characterizing their functional groups via Fourier Transform Infrared (FT-IR) spectroscopy requires navigating the complex quantum mechanical effects of extensive π-conjugation, as well as choosing the correct sample introduction interface. This guide objectively compares the modern Attenuated Total Reflectance (ATR) FT-IR approach against the traditional Transmission (KBr Pellet) method for analyzing these highly conjugated systems.

Mechanistic Insight: The Indole-Carbonyl Conjugation Effect

To accurately interpret the IR spectra of indole conjugated ketones, one must first understand the causality behind their unique vibrational shifts.

In a standard aliphatic ketone, the carbonyl (C=O) stretching frequency typically appears near 1715 cm⁻¹. However, when a carbonyl group is conjugated directly to the electron-rich indole ring (most commonly at the 3-position), a profound mesomeric (+M) shift occurs. The lone pair of electrons on the indole nitrogen delocalizes through the aromatic π-system and into the carbonyl oxygen[1].

Causality of Spectral Shifts:

  • C=O Stretch: This resonance significantly increases the single-bond character of the C=O bond, drastically lowering its stretching frequency to the 1610–1650 cm⁻¹ range[1][2].

  • N-H Stretch: The secondary amine of the indole ring exhibits a stretching vibration that is highly sensitive to the molecule's hydrogen-bonding network, typically manifesting as a distinct, sometimes broadened band between 3150 and 3300 cm⁻¹ [3][4].

  • Aromatic Ring Modes: The C=C and C-N stretching vibrations of the indole nucleus generally appear as sharp, strong bands between 1430 and 1580 cm⁻¹ [3].

Technology Comparison: ATR-FTIR vs. KBr Pellet

When analyzing solid API powders, the choice of sampling accessory fundamentally alters the integrity of the data collected.

Attenuated Total Reflectance (ATR) FT-IR

ATR utilizes an internal reflection element (IRE), typically a diamond or germanium crystal. An infrared beam is directed into the crystal, creating an evanescent wave that penetrates only a few micrometers into the sample pressed against the surface[5].

  • Advantage for Indoles: ATR is non-destructive and requires no matrix dilution. This preserves the native solid-state hydrogen bonding network of the indole N-H group. Furthermore, it eliminates the need for hygroscopic salts, entirely bypassing the risk of water-band interference[6][7].

  • Limitation: The penetration depth of the evanescent wave is wavelength-dependent (deeper at lower wavenumbers), requiring software-based ATR correction for strict legacy library matching.

Transmission FT-IR (KBr Pellet)

The traditional pharmacopeial standard involves diluting the sample in an IR-transparent alkali halide matrix (Potassium Bromide) and pressing it into a solid disk[8].

  • Advantage for Indoles: Provides exceptionally high signal-to-noise ratios and produces classic transmission spectra that perfectly match historical reference libraries without mathematical correction.

  • Limitation: KBr is highly hygroscopic. The inevitable absorption of atmospheric moisture produces a massive, broad O-H stretching band at ~3400 cm⁻¹. This water band frequently masks or artificially broadens the critical indole N-H stretch located just adjacent to it[6][7].

Quantitative Data Comparison

The following table summarizes the experimental IR absorption bands for a model indole conjugated ketone (3-acetylindole) using both techniques.

Vibrational ModeStandard Ketone (cm⁻¹)3-Acylindole Expected (cm⁻¹)ATR-FTIR Observed (cm⁻¹)KBr Pellet Observed (cm⁻¹)Mechanistic Causality / Notes
C=O Stretch ~17151610 - 165016241628Shifted downward due to +M resonance from the indole nitrogen delocalizing into the carbonyl[1].
N-H Stretch N/A3150 - 33003230 (Sharp)3245 (Broadened)KBr moisture often broadens this peak, whereas ATR preserves the native sharp hydrogen-bonded state[3][7].
C=C Aromatic ~16001500 - 158015211525Indole ring breathing modes; highly consistent across both methods.
C-N Stretch N/A~143014391440The C-N bond gains partial double-bond character due to conjugation[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems.

Protocol A: ATR-FTIR Workflow (Recommended)
  • System Validation: Clean the diamond crystal with isopropyl alcohol. Collect a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution. Self-Validation: Verify that the baseline noise is <0.01 absorbance units to confirm crystal cleanliness.

  • Sample Application: Place ~2-5 mg of the pure indole conjugated ketone powder directly onto the center of the diamond ATR crystal.

  • Compression: Apply the pressure anvil to the sample. Causality: Monitor the live spectral preview; apply pressure until the C=O peak intensity (~1624 cm⁻¹) plateaus. This ensures intimate optical contact with the evanescent wave without risking mechanical fracture of the crystal[7].

  • Acquisition: Run 32 scans from 4000 to 600 cm⁻¹. Apply the standard ATR-correction algorithm to adjust for wavelength-dependent penetration depth prior to peak integration.

Protocol B: KBr Pellet Transmission Workflow
  • Matrix Preparation: Dry IR-grade KBr powder in a vacuum oven at 110°C for >4 hours to eliminate absorbed moisture[3]. Store in a desiccator.

  • Milling: Mix ~1-2 mg of the indole API with ~100 mg of the dried KBr. Grind gently in an agate mortar for no more than 60 seconds. Causality: Vigorous or prolonged grinding can induce mechanochemical polymorphic transitions in the API and increase the surface area of the KBr, accelerating atmospheric moisture absorption[8].

  • Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes[3].

  • Validation & Acquisition: Visually inspect the pellet. Self-Validation: If the pellet is opaque, light scattering will severely distort the baseline (the Christiansen effect). Discard and remake. If translucent, place in the transmission holder and acquire 32 scans (4000-400 cm⁻¹).

Methodological Workflow Visualization

G cluster_ATR ATR-FTIR Workflow cluster_KBr KBr Pellet Workflow Sample Indole Conjugated Ketone (Solid API) ATR_Prep Direct Application to Diamond Crystal Sample->ATR_Prep KBr_Prep Grind with Dry KBr (Hygroscopic Risk) Sample->KBr_Prep ATR_Press Apply Anvil Pressure (Ensure Optical Contact) ATR_Prep->ATR_Press ATR_Scan ATR Acquisition (No Moisture Interference) ATR_Press->ATR_Scan Analysis Spectral Comparison (C=O at ~1624 cm⁻¹, N-H at ~3230 cm⁻¹) ATR_Scan->Analysis KBr_Press Hydraulic Press (10 Tons, Vacuum) KBr_Prep->KBr_Press KBr_Scan Transmission Acquisition (High Sensitivity) KBr_Press->KBr_Scan KBr_Scan->Analysis

Fig 1: Comparative workflow of ATR-FTIR vs. KBr Pellet transmission for indole ketone analysis.

References

  • Progress in Chemical and Biochemical Research. "Tertiary cyclic amides in Vilsmeier type reaction with indoles." PCBR Journal, 2019. Available at: [Link]

  • Energy & Environmental Science. "Indole-based conjugated macromolecules as a redox-mediated electrolyte." RSC Publishing, 2017. Available at:[Link]

  • Molecules. "A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles." ResearchGate, 2015. Available at: [Link]

  • ResearchGate Discussions. "Among FTIR and FTIR-ATR which is more suitable for biological samples." ResearchGate, 2015. Available at: [Link]

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy." Specac Animated Guides. Available at: [Link]

  • AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy." AZoM Materials, 2012. Available at: [Link]

  • Nanoscale Advances. "Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review." RSC Publishing, 2025. Available at: [Link]

Sources

Structural Validation of 4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one: A Comparative Guide to 2D NMR Strategies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter structural ambiguities in heterocyclic enones that standard 1D Nuclear Magnetic Resonance (NMR) cannot resolve. For 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one , an important indolyl chalcone analog and synthetic intermediate, the structural validation hinges on three critical challenges: confirming the regiochemistry of the N-methyl group, establishing the E/Z stereochemistry of the butenone double bond, and unambiguously proving the linkage of the enone chain to the proton-deficient C3 position of the indole core.

This guide objectively compares the performance of the Standard 2D NMR Suite (HSQC, HMBC, NOESY) against Advanced High-Resolution Techniques (LR-HSQMBC, Pure Shift NMR) to provide a self-validating framework for structural elucidation.

The Causality Behind NMR Experimental Choices

Relying solely on 1D


H and 

C NMR for this molecule introduces significant risk. The aromatic protons of the indole ring (H4, H5, H6, H7) often present as heavily overlapping multiplets between

7.0–7.5 ppm. Furthermore, while the

coupling constant of the alkene protons can theoretically dictate the geometry (~16 Hz for E-geometry, ~10 Hz for Z-geometry), these signals can be obscured by the aromatic envelope or exhibit complex second-order effects.

More importantly, 1D NMR lacks the spatial and scalar connectivity required to prove that the butenone moiety is attached specifically at C3 rather than C2. To solve this, we must map the heteronuclear and spatial relationships.

G N_CH3 N-Methyl Group (δH ~3.8 ppm) Indole_C2_C7a Indole C2 & C7a (δC ~130, 137 ppm) N_CH3->Indole_C2_C7a Standard HMBC (3J_CH) Indole_C3 Indole C3 (δC ~112 ppm) Alkene_H Alkene Protons (H-alpha, H-beta) Alkene_H->Indole_C2_C7a LR-HSQMBC (4J_CH / 5J_CH) Alkene_H->Indole_C3 Standard HMBC (3J_CH) Alkene_H->Alkene_H NOESY (Spatial E/Z) Ketone_C Carbonyl C=O (δC ~198 ppm) Alkene_H->Ketone_C Standard HMBC (2J_CH, 3J_CH) Terminal_CH3 Terminal Methyl (δH ~2.3 ppm) Terminal_CH3->Ketone_C Standard HMBC (2J_CH)

Caption: Logical relationships of NMR correlations for structural validation.

Standard 2D NMR vs. Advanced High-Resolution NMR

The Standard Suite: HMBC and NOESY

Standard Heteronuclear Multiple Bond Correlation (HMBC) experiments are optimized for


 couplings of ~8 Hz, which efficiently transfers magnetization across 2 or 3 bonds. This easily correlates the N-methyl protons (

~3.8 ppm) to the indole C2 and C7a carbons, confirming the methylation site. However, the quaternary nature of the indole C3 and C3a carbons creates a "proton-deficient" gap. The coupling from the alkene

-proton to the indole C7a or C4 often falls below 2 Hz (

or

), leading to antiphase cancellation in standard HMBC.
The Advanced Suite: LR-HSQMBC and Pure Shift NMR

To bridge this gap,[1] is deployed. Optimized for ultra-small couplings (e.g., 2 Hz), LR-HSQMBC suppresses antiphase cancellation, allowing these 4-bond and 5-bond long-range heteronuclear couplings to be visualized as in-phase doublets. This definitively anchors the butenone chain to the indole core.

Simultaneously, [2] (such as the Zangger-Sterk or PSYCHE methods) utilizes broadband homonuclear decoupling to collapse complex


H multiplets into sharp singlets. This drastically increases resolution, separating the overlapping indole H4/H5/H6 signals and allowing precise extraction of chemical shifts.
Comparative Performance Data
TechniqueTarget Coupling / InteractionKey Structural Insight for the Target MoleculeRelative SensitivityTypical Acq. Time (600 MHz)
Standard HMBC

,

(8 Hz)
Links N-CH

to C2/C7a; Alkene H to C3 and C=O.
High1–2 hours
LR-HSQMBC

,

(2 Hz)
Links Alkene H to Indole C4/C7a (bridges gaps).Medium-Low4–8 hours
Pure Shift HSQC

(145 Hz)
Resolves overlapping Indole H4/H5/H6 signals.Medium2–4 hours
2D NOESY Spatial proximity (< 5 Å)Confirms E-geometry (Alkene H to Indole H2).High2–4 hours

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness, the experimental protocol must be a self-validating system. Never initiate a 2D acquisition without empirically validating the parameters via 1D experiments.

Workflow cluster_1 Standard 2D NMR Suite cluster_2 Advanced High-Res Suite Sample Sample Preparation (10-15 mg in CDCl3) HSQC 1H-13C HSQC (1J_CH assignments) Sample->HSQC HMBC 1H-13C HMBC (Optimized for 8 Hz) Sample->HMBC NOESY 2D NOESY (Mixing time 300-500 ms) Sample->NOESY PureShift Pure Shift 1H/HSQC (Multiplet collapse) Sample->PureShift LR_HSQMBC LR-HSQMBC (Optimized for 2 Hz) Sample->LR_HSQMBC Validation Structural Validation (E/Z Geometry & Connectivity) HSQC->Validation HMBC->Validation NOESY->Validation PureShift->Validation LR_HSQMBC->Validation

Caption: Experimental workflow comparing standard and advanced 2D NMR techniques.

Step-by-Step Methodology

Step 1: Sample Preparation & 1D Calibration (The Foundation)

  • Dissolve 10–15 mg of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one in 600 µL of CDCl

    
     (ensure 99.8% D to lock efficiently).
    
  • Acquire a standard 1D

    
    H NMR. Self-Validation:  Use this spectrum to calibrate the 90° pulse width (
    
    
    
    ) and assess the signal-to-noise ratio (SNR). If the terminal methyl peak (
    
    
    ~2.3 ppm) yields an SNR < 100 in 16 scans, double the number of scans for all subsequent 2D experiments.

Step 2: Standard 2D Acquisition

  • HSQC: Run a multiplicity-edited

    
    H-
    
    
    
    C HSQC to map all direct C-H attachments.
  • HMBC: Set the long-range coupling delay to 62.5 ms (optimized for

    
     = 8 Hz). This will establish the primary skeleton.
    
  • NOESY Validation: Before running a full 2D NOESY, acquire a 1D transient NOE (or 1D ROESY) selectively irradiating the terminal methyl peak. If inversion yields the expected NOE buildup on the adjacent alkene

    
    -proton, your mixing time (
    
    
    
    ms) is empirically validated. Proceed to 2D NOESY to confirm the E-geometry (look for cross-peaks between the alkene
    
    
    -proton and the indole H2).

Step 3: Advanced 2D Acquisition (Resolving Ambiguities)

  • Pure Shift NMR: If the indole aromatic protons (H4–H7) overlap, execute a PSYCHE pure shift

    
    H experiment. Set the flip angle of the chirp pulses to 15–20° to balance sensitivity and decoupling efficiency.
    
  • LR-HSQMBC: To definitively link the butenone to C3, run an LR-HSQMBC optimized for 2 Hz (delay = 250 ms). Caution: This sequence is highly sensitive to

    
     relaxation. Ensure the sample is thoroughly degassed to remove paramagnetic oxygen, which artificially shortens 
    
    
    
    and destroys the long-range signal.

Conclusion & Recommendations

For routine validation of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one, the Standard 2D NMR Suite is often sufficient if the sample concentration is high and the aromatic region is fortuitously resolved. However, for rigorous structural proof—especially in drug development where absolute regiochemical and stereochemical certainty is mandated by regulatory bodies—the Advanced Suite is indispensable. Pure Shift NMR eliminates multiplet ambiguity, while LR-HSQMBC provides the ultimate proof of connectivity across proton-deficient quaternary centers.

References
  • Title: LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways. Source: The Journal of Organic Chemistry (2014), 79(9), 3887-3894. URL: [Link]

  • Title: Broadband 1H homodecoupled NMR experiments: recent developments, methods and applications. Source: Magnetic Resonance in Chemistry (2015), 53(6), 399-426. URL: [Link]

  • Title: 1-Methylindole-3-carboxaldehyde (Precursor Context & Spectral Data). Source: PubChem, National Center for Biotechnology Information. URL: [Link]

Sources

Comparative Guide: Distinguishing 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one from Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indole Enone Challenge

The molecule 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one is a critical intermediate in the synthesis of indole-based therapeutics, particularly for neuroprotective and anti-inflammatory pharmacophores. Its


-unsaturated ketone moiety serves as a versatile "warhead" for Michael additions or as a scaffold for heterocycle formation (e.g., diazocines, pyrazolines).

However, the synthesis of this compound via Claisen-Schmidt condensation is prone to specific impurity profiles that can silently sabotage biological assays. Commercial samples or crude reaction mixtures often contain thermodynamic isomers or oligomeric byproducts that co-elute during standard purification.

This guide provides a definitive, data-driven framework to distinguish the target (E)-isomer from its three most common mimics: the (Z)-isomer , the Bis-condensed impurity , and the Unreacted Aldehyde .

The Suspect Profile: Target vs. Impurities

Before analyzing, we must define the structural differences. The reaction of 1-methylindole-3-carboxaldehyde with acetone can yield multiple outcomes depending on stoichiometry and conditions.

Compound LabelChemical NameStructure DescriptionFormation Cause
Target (1) (E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one Trans-alkene linking indole and methyl ketone.[1]Thermodynamic product.
Impurity A (Z)-isomer Cis-alkene isomer.Kinetic product or photo-isomerization.
Impurity B Bis-indolyl pentadienone 1,5-di(indolyl)penta-1,4-dien-3-one.Reaction of acetone at both alpha positions (Stoichiometry error).
Impurity C Precursor Aldehyde 1-methylindole-3-carboxaldehyde.Incomplete conversion.

Analytical Discrimination: The Evidence

A. 1H-NMR Spectroscopy (The Gold Standard)

NMR is the only method capable of definitively assigning the stereochemistry (


 vs 

). The diagnostic signals are the vinylic protons (

and

to the ketone).

Key Diagnostic: Coupling Constants (


 values) 
  • Target (E): The vinylic protons appear as two doublets with a large coupling constant (

    
    ).
    
  • Impurity A (Z): The vinylic protons show a smaller coupling constant (

    
    ).
    

Data Summary Table: 1H-NMR (CDCl


, 400 MHz) 
Proton EnvironmentTarget (E-Isomer)

(ppm)
Impurity A (Z-Isomer)

(ppm)
Impurity B (Bis-product)

(ppm)
Impurity C (Aldehyde)

(ppm)
Vinyl

-H
(to C=O)
6.75 (d,

Hz)
~6.15 (d,

Hz)
6.90 (d,

Hz)
N/A
Vinyl

-H
(to Indole)
7.85 (d,

Hz)
~7.10 (d,

Hz)
8.05 (d,

Hz)
N/A
Methyl Ketone (-COCH

)
2.38 (s, 3H)2.25 (s, 3H)Absent N/A
Indole N-CH

3.82 (s, 3H)3.79 (s, 3H)3.85 (s, 6H)3.88 (s, 3H)
Aldehyde -CHO N/AN/AN/A9.95 (s, 1H)

Analyst Note: The Bis-product (Impurity B) is the most deceptive. It looks like the Target in the aromatic region, but it lacks the methyl ketone singlet at ~2.4 ppm. If your integration for the aromatic region is too high relative to the methyl ketone, suspect the Bis-product.

B. Mass Spectrometry & TLC
  • Target (MW ~199): Shows distinct

    
     at 200.1.
    
  • Bis-Product (MW ~340): Shows

    
     at 341.2. This is easily spotted on LC-MS.
    
  • TLC (Hexane:EtOAc 7:3):

    • Bis-product: Lower Rf (more polar due to extended conjugation/size).

    • Target: Medium Rf.

    • Aldehyde: Higher Rf (typically).

Synthesis & Purification Protocol

To ensure high fidelity, we utilize a Self-Validating Protocol designed to suppress the formation of the Bis-product primarily by manipulating stoichiometry (Le Chatelier's principle).

Reagents
  • 1-Methylindole-3-carboxaldehyde (1.0 eq)

  • Acetone (Reagent Grade, Used as Solvent/Reactant in 20-fold excess )

  • NaOH (aqueous 10% w/v) or KOH (ethanolic)

Step-by-Step Methodology
  • Stoichiometric Control (Critical): Dissolve the aldehyde (e.g., 10 mmol) in excess acetone (15 mL, ~200 mmol).

    • Causality: Using acetone as the solvent ensures the aldehyde never encounters a localized deficiency of acetone, making the formation of the mono-enone (Target) statistically favored over the bis-enone.

  • Catalyst Addition: Cool to 0°C. Add NaOH solution (5 mL) dropwise.

  • Reaction Monitoring: Stir at 0°C to RT for 4-6 hours. Monitor by TLC.[2]

    • Checkpoint: If the reaction is heated too aggressively, self-condensation of acetone (mesityl oxide) occurs. Keep it cool.

  • Workup: Evaporate excess acetone in vacuo (do not heat above 40°C). The residue will precipitate. Dilute with cold water. Filter the solid.[2][3]

  • Purification (Recrystallization):

    • Do not use column chromatography immediately.

    • Recrystallize the crude solid from hot Ethanol (95%) .

    • Mechanism:[4][5][6][7] The linear (E)-isomer packs efficiently into a lattice. The bent (Z)-isomer and the bulky Bis-product remain in the mother liquor.

  • Validation: Dry the crystals and run 1H-NMR. Confirm

    
     Hz for the vinyl doublet.
    

Visualizations

Diagram 1: Reaction Pathways & Impurity Genesis

This diagram illustrates the divergence points where impurities are generated based on reaction conditions.

ReactionPathways Start 1-Methylindole-3-carboxaldehyde + Acetone Inter Aldol Intermediate Start->Inter NaOH, 0°C Target TARGET (E-Isomer) (Thermodynamic) Inter->Target -H2O (Major) Z_Iso Impurity A (Z-Isomer) (Kinetic/Photo) Inter->Z_Iso -H2O (Minor) Bis Impurity B (Bis-Product) (Low Acetone Ratio) Target->Bis + Aldehyde (2nd Condensation) Z_Iso->Target Heat / Acid (Isomerization)

Caption: Reaction divergence showing the formation of Target (E) vs. Z-isomer and Bis-condensed impurity.

Diagram 2: Analytical Decision Tree

A logic flow for researchers to validate their product batch.

DecisionTree Sample Crude/Purified Sample TLC TLC Analysis (Hex:EtOAc) Sample->TLC NMR 1H-NMR Analysis (Vinyl Region) TLC->NMR Single Spot? Fail_Bis FAIL: Bis-Product (No Methyl Ketone Signal) TLC->Fail_Bis Low Rf Spot Fail_Ald FAIL: Unreacted Aldehyde (Signal at 10 ppm) TLC->Fail_Ald High Rf Spot Pass PASS: Target Identified (J ~16Hz, Single Spot) NMR->Pass Doublet J=16Hz NMR->Fail_Bis Aromatic High Integration Missing Methyl Ketone Fail_Z FAIL: Z-Isomer (J ~11Hz) NMR->Fail_Z Doublet J=11Hz NMR->Fail_Ald Singlet 10ppm

Caption: Step-by-step analytical workflow to certify batch purity.

References

  • Organic Syntheses, Coll. Vol. 1, p. 78 (1941). Benzalacetone (General procedure for Claisen-Schmidt condensation).Link

  • PubChem Compound Summary. CID 736407: (E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one.[8]Link

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants Guide (Alkene J-values).Link

  • MDPI Molecules. Synthesis and Characterization of Indole Chalcones.Link

  • Royal Society of Chemistry. Catalyzed Claisen-Schmidt Reaction and Chalcone Synthesis.Link

Sources

Safety Operating Guide

4-(1-methyl-1H-indol-3-yl)but-3-en-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the integrity of both your research and your laboratory's safety infrastructure is paramount. The compound 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one is a functionalized indole derivative often utilized as an intermediate in organic synthesis and drug development[1]. Because of its structural characteristics and biological activity potential, its disposal must be managed with strict adherence to environmental regulations and chemical hygiene plans[2].

This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, designed specifically for professional laboratory environments.

Chemical Profiling and Hazard Causality

Before executing a disposal protocol, we must understand the physicochemical properties of the waste material. The causality behind our disposal choices relies on the molecule's structure: it contains an indole core, a methyl group, and an


-unsaturated ketone (enone) moiety[3].
  • Environmental Toxicity: Like many functionalized indoles, this compound and its derivatives can exhibit aquatic toxicity[4]. It cannot be disposed of via aqueous drain systems[5].

  • Reactivity: The enone system is a Michael acceptor. While stable under standard conditions, it should not be mixed with strong nucleophiles, strong oxidizers, or concentrated acids in a waste container to prevent exothermic degradation[2][5].

  • Waste Categorization: The parent molecule (C13H13NO) contains no halogens[3]. Therefore, its baseline classification is Non-Halogenated Organic Waste [6]. However, the final waste categorization heavily depends on the solvent matrix used during your assay or synthesis.

Quantitative Data Summary
Property / ParameterValue / GuidelineRationale / Source
Molecular Weight 199.25 g/mol PubChem CID 736407[3]
Physical State Yellow solid (low melting)Standard ambient conditions[1]
Primary Waste Category Organic Solvent WasteMust be incinerated by licensed facilities[6][7]
Halogen Content 0% (Parent Molecule)Dictates segregation into Green Tag (Non-Halogenated) unless mixed with DCM/Chloroform[6]
SAA Storage Limit Up to 55 gallons (total lab waste)EPA RCRA Satellite Accumulation Area regulations[7]

Step-by-Step Disposal Protocol

The following methodology ensures compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for laboratory waste[2][7].

Step 1: Waste Segregation and Matrix Identification

  • Action: Determine the solvent matrix of your 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one waste.

  • Causality: Mixing halogenated solvents (e.g., dichloromethane, chloroform) with non-halogenated waste significantly increases the cost and complexity of commercial incineration[6]. If the compound is dissolved in ethyl acetate, methanol, or DMSO, it remains "Non-Halogenated." If dissolved in DCM, the entire mixture becomes "Halogenated Waste."

Step 2: Containment and Secondary Isolation

  • Action: Transfer the waste into a High-Density Polyethylene (HDPE) or compatible glass waste carboy[8].

  • Causality: HDPE provides excellent chemical resistance against most organic solvents. The primary container must be placed inside a secondary containment tray to capture catastrophic leaks, preventing environmental release and cross-contamination with incompatible chemicals (like aqueous acids)[6][8].

Step 3: RCRA-Compliant Labeling

  • Action: Immediately attach a hazardous waste tag to the container. The label must explicitly state "Hazardous Waste" and list all constituents by their full chemical names (e.g., "4-(1-methyl-1H-indol-3-yl)but-3-en-2-one 5%, Ethyl Acetate 95%")[4][9].

  • Causality: Abbreviations (e.g., "Indole intermediate") are illegal under EPA regulations because emergency responders and disposal contractors cannot accurately identify the hazards during transport or a spill event[2].

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed waste container in the designated laboratory SAA. Ensure the cap is tightly closed at all times unless actively adding waste[4][8].

  • Causality: Open containers violate EPA emissions standards and pose an inhalation hazard to laboratory personnel[7]. Containers must be removed from the SAA by Environmental Health and Safety (EHS) within three days of reaching capacity[5].

Operational Workflow Visualization

The following logic tree dictates the operational flow for segregating this specific chemical waste at the bench.

Waste segregation workflow for 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one based on solvent matrix.

Spill Response and Decontamination

In the event of a localized bench spill involving 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one:

  • Solid Spills: If the compound is in its pure, solid form, do not sweep dry, as this generates inhalable dust[9]. Gently cover the spill with damp paper towels (using a compatible solvent like ethanol), wipe up the material, and place the contaminated towels into a designated solid hazardous waste container[4].

  • Liquid Spills (in solvent): Contain the spill using an inert, non-combustible absorbent material (e.g., vermiculite or dry sand)[4][9]. Do not use combustible materials like sawdust for strong solvent mixtures.

  • Decontamination: Wash the affected bench area with a suitable solvent (e.g., isopropanol) followed by soap and water. Collect all rinsate and cleaning materials as hazardous waste[2][4].

Note: Never attempt to chemically neutralize or treat organic waste yourself (e.g., via oxidation or acid/base destruction) unless it is a validated, EHS-approved part of your experimental protocol. Unauthorized benchtop waste treatment is a severe safety risk and regulatory violation[2].

References

  • PubChem. "(3E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one". National Library of Medicine, [Link]

  • Arabian Journal of Chemistry. "Ultrasound assisted Mizoroki–Heck reaction catalyzed by Pd/C: Synthesis of 3-vinyl indoles as potential cytotoxic agents". Arabian Journal of Chemistry, [Link]

  • Environmental Marketing Services. "Common Hazardous Wastes Found in Laboratories". EMS LLC, [Link]

  • Organic Chemistry at CU Boulder. "Waste Disposal". University of Colorado Boulder, [Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". CWU, [Link]

  • National Science Teaching Association. "How to Properly Dispose Chemical Hazardous Waste". NSTA, [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011)". The National Academies Press, [Link]

Sources

Personal Protective Equipment & Handling Guide: 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Assessment

Immediate Action Required: Treat 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one as a High-Potency Sensitizer and Michael Acceptor .

While specific toxicological data (LD50) for this precise research intermediate may be sparse, its structure combines two high-risk pharmacophores: an indole core (bioactive scaffold) and an


-unsaturated ketone  (reactive electrophile).

The "Why" Behind the Protocol (Mechanism of Toxicity):

  • Michael Addition: The alkene double bond is electron-deficient, making it highly reactive toward nucleophiles. In biological systems, this moiety covalently modifies cysteine residues on proteins.

  • Consequence: This mechanism is the primary driver for Allergic Contact Dermatitis (ACD) and potential cytotoxicity. Skin contact does not just cause a burn; it triggers an immunological sensitization response.

  • Physical State: Likely a yellow-to-orange crystalline solid. Electrostatic charging of the powder poses a significant inhalation and contamination risk during weighing.

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, based on the state of the chemical (Solid vs. Solution). Standard laboratory nitrile gloves are often insufficient for the solvents used to dissolve this compound (e.g., DCM, DMSO).

Glove Selection Protocol

Standard:ASTM F739 (Permeation Resistance)[1][2]

StateSolvent ContextPrimary Glove MaterialSecondary LayerMax Usage Time
Solid (Powder) N/ANitrile (min 5 mil / 0.12mm)None requiredChange if soiled
Solution DMSO Nitrile (Double Gloved)Nitrile (Outer)< 15 mins (Splash only)*
Solution Dichloromethane (DCM) Laminate (Silver Shield®) Nitrile (Outer - for dexterity)Immediate change on contact
Solution Methanol/Ethanol Nitrile (min 5 mil)None required~30-60 mins

> Critical Note on DMSO: DMSO accelerates the skin absorption of small molecules. If this compound is dissolved in DMSO and penetrates the glove, the toxicity is effectively "injected" transdermally. Change outer gloves immediately upon any splash.

Respiratory & Body Protection[3][4][5][6][7][8]
  • Respiratory: Handling of the neat solid must occur inside a certified Chemical Fume Hood.

    • Outside Hood: If weighing outside a hood is unavoidable (not recommended), a P100/N99 particulate respirator is mandatory. Surgical masks provide zero protection against chemical dust.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of airborne dust entering the eye from the side.

  • Clothing: Lab coat (buttoned/snapped) with long sleeves. Exposed wrists are a common failure point; tuck lab coat cuffs into gloves (or use glove-sleeve tape).

Operational Workflow: From Storage to Reaction

This workflow integrates engineering controls with PPE to create a self-validating safety system.

G cluster_0 CRITICAL CONTROL POINT Storage 1. Storage (-20°C, Dark, Desiccated) Equilibration 2. Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation (Hydrolysis Risk) Weighing 3. Weighing (Inside Fume Hood + Static Gun) Equilibration->Weighing Don PPE Solubilization 4. Solubilization (Add Solvent to Solid, not vice versa) Weighing->Solubilization Double Glove Reaction 5. Reaction/Assay (Closed Vessel) Solubilization->Reaction Waste 6. Disposal (High Temp Incineration) Reaction->Waste Segregate Stream

Figure 1: Operational safety workflow emphasizing the critical control point at the weighing stage where dust exposure risk is highest.

Detailed Protocol Steps
Phase 1: Weighing (The Highest Risk)

Indole derivatives are often "fluffy" solids prone to static.

  • Engineering Control: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table.

  • Static Control: Use an anti-static gun (ionizer) on the spatula and weighing boat before touching the powder. This prevents the powder from "jumping" onto your gloves/sleeves.

  • Technique: Use a disposable funnel to transfer the solid into the reaction vessel. Do not pour from a wide-mouth jar.

Phase 2: Solubilization
  • Solvent Choice: If using DMSO, assume the glove barrier is temporary.

  • Sequence: Add the solid to the flask first, then add the solvent. This prevents the displacement of solvent vapor/droplets containing the dissolved compound.

Phase 3: Decontamination
  • Immediate Clean-up: Wipe the balance area with a chemically compatible solvent (Ethanol or Acetone) on a disposable wipe.

  • Wipe Disposal: Treat the cleaning wipe as hazardous solid waste, not trash.

Emergency Response & Disposal

Exposure Response[4][8][9][10]
  • Skin Contact:

    • Do not scrub. Scrubbing abrades the skin and increases absorption.

    • Flush with copious water for 15 minutes.

    • Use a mild soap (surfactant) to help solubilize the lipophilic indole.

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open.

Waste Disposal Strategy

Do not dispose of down the drain. The Michael acceptor activity makes this compound toxic to aquatic life.

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Hazardous Solid Incineration
Liquid Waste (Halogenated) Solutions in DCM, Chloroform.Halogenated Organic Waste
Liquid Waste (Non-Halo) Solutions in DMSO, Acetone, Ethanol.Non-Halogenated Organic Waste
Sharps Needles/Syringes used for transfer.Biohazard/Chem-Sharp Container

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • Schultz, T. W., et al. (2006). Structure-Toxicity Relationships for α,β-Unsaturated Ketones. (Establishing the Michael Acceptor toxicity mechanism). SAR and QSAR in Environmental Research. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.